2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine
Description
Properties
Molecular Formula |
C11H8BrClN2O |
|---|---|
Molecular Weight |
299.55 g/mol |
IUPAC Name |
2-bromo-6-[(5-chloropyridin-2-yl)methoxy]pyridine |
InChI |
InChI=1S/C11H8BrClN2O/c12-10-2-1-3-11(15-10)16-7-9-5-4-8(13)6-14-9/h1-6H,7H2 |
InChI Key |
JJNSDGOUCCZVBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)OCC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
The Evolving Landscape of Halogenated Pyridine Derivatives: A Technical Guide to Their Biological Activities
Foreword: The Pyridine Scaffold and the Power of Halogenation
The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability have made it a cornerstone in the design of numerous FDA-approved drugs.[2] The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, and iodine) onto this versatile ring system dramatically influences its physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity.[3][4] This, in turn, can profoundly modulate the biological activity of the parent molecule, unlocking a vast and diverse pharmacological potential. This technical guide provides an in-depth exploration of the significant biological activities of halogenated pyridine derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic promise.
I. Anticancer Activity: Targeting the Pillars of Malignancy
Halogenated pyridine derivatives have emerged as a prominent class of compounds in oncological research, demonstrating potent cytotoxic effects against a wide array of cancer cell lines.[3][5] Their mechanisms of action are often multifaceted, targeting key cellular processes essential for tumor growth and survival.
A. Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which many halogenated pyridines exert their anticancer effects is through the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle. Studies have shown that certain derivatives can trigger G2/M phase arrest and apoptosis by upregulating key tumor suppressor proteins and signaling molecules.[6]
One of the critical pathways implicated is the p53-p21-mediated pathway. Halogenated pyridines can enhance the expression of the tumor suppressor protein p53, which in turn activates the cyclin-dependent kinase inhibitor p21. This leads to a halt in the cell cycle, preventing cancer cells from proliferating.[6] Concurrently, these compounds can activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis.[6]
Signaling Pathway: Induction of Apoptosis and Cell Cycle Arrest by Halogenated Pyridine Derivatives
Caption: Induction of apoptosis and cell cycle arrest by halogenated pyridines.
B. Inhibition of Key Oncogenic Kinases
Many halogenated pyridine derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation. For instance, some have been shown to target topoisomerase, an enzyme involved in DNA replication and repair.[5]
C. Structure-Activity Relationship (SAR) in Anticancer Activity
The anticancer efficacy of halogenated pyridine derivatives is highly dependent on the nature and position of the halogen substituent. Interestingly, some studies suggest that the presence of halogen atoms can, in some cases, decrease antiproliferative activity compared to derivatives with other functional groups like -OMe, -OH, -C=O, and -NH2.[7][8] However, other studies have demonstrated potent anticancer activity with halogenated pyridines.[5] This highlights the complexity of SAR in this class of compounds and underscores the importance of specific structural contexts. For example, the size of the halogen atom can influence activity, with IC50 values sometimes increasing with the size of the halogen (F < Cl < Br).[9]
Table 1: Anticancer Activity of Selected Halogenated Pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-substituted-6-halogenated pyridine derivative 17 | NCI 60-cell line panel | 0.3-2.05 | [5][10] |
| Pyridine-bridged Combretastatin Analogue 4h | Various human cancer cell lines | Comparable to Combretastatin-A4 | [3] |
| Dimeric Pyridinium Bromide 2 | MDA-MB-231 (Breast Cancer) | 28.35 ± 0.03 (72h) | [3] |
| 1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) | A549 (Lung Carcinoma) | 11.25 ± 0.01 (72h) | [3] |
D. Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[11][12][13]
Workflow: MTT Assay for Evaluating Anticancer Activity
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the halogenated pyridine derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.[12]
II. Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Halogenated pyridine derivatives have demonstrated significant potential in this area, exhibiting activity against a range of pathogenic bacteria and fungi.
A. Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of halogenated pyridines are diverse and can include:
-
Disruption of the Bacterial Cell Wall: Some derivatives interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[15]
-
Inhibition of DNA Gyrase: This essential bacterial enzyme, involved in DNA replication, is a key target for some halogenated pyridine compounds.[15]
-
Interference with Quorum Sensing: By disrupting bacterial communication pathways, these compounds can inhibit the formation of biofilms, which are communities of bacteria that are highly resistant to antibiotics.[15]
B. Structure-Activity Relationship (SAR) in Antimicrobial Activity
The presence and nature of halogen substituents are critical for the antimicrobial activity of pyridine derivatives.
-
Enhanced Activity with Halogenation: The introduction of halogens, particularly chlorine and fluorine, onto the phenolic ring of pyridine Schiff bases has been shown to enhance their antifungal activity.[16]
-
Position of Halogen: The position of the halogen atom can influence receptor selectivity and overall potency.[16]
-
Synergistic Effects: Some halogenated pyrrolopyrimidines have shown synergistic effects when combined with antimicrobial peptides, leading to a significant reduction in the minimum inhibitory concentration (MIC).[17]
Table 2: Antimicrobial Activity of Selected Halogenated Pyridine Derivatives
| Compound/Derivative | Target Microorganism | Activity (MIC) | Reference |
| 2-amino-5-bromopyrimidine (2A5BP) | Escherichia coli O157:H7 | Inhibits biofilm formation | [3][18] |
| Halogenated pyrrolopyrimidines | Staphylococcus aureus | MIC of 8 mg/L | [17] |
| 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | Escherichia coli O157:H7 | Inhibits biofilm formation | [3][18] |
| 2-amino-4-chloropyrrolo[2,3-d]pyrimidine | Escherichia coli O157:H7 | Inhibits biofilm formation | [3][18] |
C. Experimental Protocols: Broth Microdilution for MIC and MBC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.[13][14]
Workflow: Broth Microdilution Assay
Caption: Workflow for MIC and MBC determination.
Step-by-Step Methodology:
-
Preparation of Dilutions: Perform serial twofold dilutions of the halogenated pyridine derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[13]
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.[19]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[13]
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[19]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]
-
MBC Determination: To determine the MBC, subculture aliquots from the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[16][20][21]
III. Anti-Inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of numerous diseases. Halogenated pyridine derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.
A. Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of these compounds are often attributed to their ability to:
-
Inhibit Pro-inflammatory Mediators: They can suppress the production of key inflammatory molecules such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[22]
-
Enzyme Inhibition: Halogenated pyridines can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory cascade.[20][23]
Signaling Pathway: Inhibition of Inflammatory Response
Caption: Inhibition of inflammatory pathways by halogenated pyridines.
B. Experimental Protocol: In Vitro Anti-Inflammatory Assay
A common in vitro model to assess anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.[20]
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.[20]
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.[5]
-
Compound Treatment: Pre-treat the cells with various concentrations of the halogenated pyridine derivative for 1 hour.[5]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[5]
-
Measurement of Inflammatory Markers:
-
Data Analysis: Calculate the percentage of inhibition of NO and cytokine production compared to the LPS-stimulated control.
IV. Antiviral Activity: A Promising Avenue for New Therapeutics
Halogenated pyridine derivatives have also demonstrated notable antiviral activity against a range of viruses, including influenza virus and coronaviruses.[24][25]
A. Mechanisms of Antiviral Action
The antiviral mechanisms of these compounds are varied and can target different stages of the viral life cycle:
-
Inhibition of Viral Entry: Some derivatives may block the attachment or entry of the virus into host cells.
-
Inhibition of Viral Replication: They can interfere with viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp).[21]
-
Inhibition of Viral Release: Some halogenated pyridines can inhibit neuraminidase, an enzyme crucial for the release of newly formed influenza virus particles from infected cells.[23][26]
B. Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for evaluating the ability of a compound to inhibit the replication of a lytic virus.[11][12][27]
Workflow: Plaque Reduction Assay for Antiviral Activity
Caption: Workflow for the plaque reduction assay.
Step-by-Step Methodology:
-
Cell Culture: Grow a confluent monolayer of susceptible host cells in a multi-well plate.
-
Infection: Infect the cells with a known amount of virus in the presence of serial dilutions of the halogenated pyridine derivative.[12]
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.[27]
-
Overlay: Remove the virus-containing medium and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaques (zones of cell death) to form.[27]
-
Fixation and Staining: Fix the cells and stain them with a dye such as crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.[27]
V. Synthesis of Halogenated Pyridine Derivatives
The synthesis of halogenated pyridine derivatives is a critical aspect of their development as therapeutic agents. Various synthetic methodologies are employed to introduce halogen atoms at specific positions on the pyridine ring.
-
Fluorinated Pyridines: The synthesis of fluorinated pyridines often involves specialized reagents and reaction conditions due to the unique reactivity of fluorine.[28][29]
-
Chlorinated and Brominated Pyridines: Chlorination and bromination can be achieved through various methods, including electrophilic aromatic substitution and Sandmeyer-type reactions.[30]
The choice of synthetic route depends on the desired substitution pattern and the nature of other functional groups present on the pyridine ring.
VI. Conclusion and Future Directions
Halogenated pyridine derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents is well-documented and continues to be an active area of research. The strategic incorporation of halogens provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of the pyridine scaffold.
Future research in this field will likely focus on:
-
Elucidation of Detailed Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will facilitate the design of more potent and selective drugs.
-
Expansion of Structure-Activity Relationship Studies: Comprehensive SAR studies are needed to fully understand the impact of different halogens and their positions on the various biological activities.
-
Development of Novel Synthetic Methodologies: The discovery of more efficient and regioselective methods for the synthesis of halogenated pyridines will accelerate the drug discovery process.
-
In Vivo Efficacy and Safety Studies: Promising candidates identified through in vitro screening will require thorough evaluation in animal models to assess their therapeutic potential and safety profiles.
The continued exploration of the chemical space occupied by halogenated pyridine derivatives holds immense promise for the development of novel and effective therapies for a wide range of human diseases.
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Discovery and History of 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine: A Foundational Building Block in Small-Molecule GLP-1 Receptor Agonists
Executive Summary
The transition from injectable peptide therapeutics to orally bioavailable small molecules represents one of the most significant paradigm shifts in the treatment of metabolic diseases. At the heart of this chemical evolution lies 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine (CAS: 2761290-41-7)[1], a highly specialized bis-heteroaryl ether building block.
First synthesized and utilized during the intensive structure-activity relationship (SAR) campaigns by Gasherbrum Bio (now Structure Therapeutics)[2], this intermediate was critical in resolving the structural challenges associated with targeting the Glucagon-Like Peptide-1 Receptor (GLP-1R). By offering orthogonal cross-coupling handles (bromo and chloro), this scaffold enabled the rapid diversification of non-peptide GLP-1R agonists[3], ultimately paving the way for advanced clinical candidates like GSBR-1290 (Aleniglipron)[4]. This whitepaper provides an in-depth technical analysis of the compound's discovery, structural logic, synthetic methodology, and pharmacological impact.
Historical Context: The Small-Molecule GLP-1RA Race
For decades, GLP-1R agonists were exclusively peptide-based (e.g., semaglutide, liraglutide) because the receptor's massive extracellular domain was thought to be "undruggable" by small molecules. The breakthrough came when high-resolution cryo-EM structures revealed a distinct allosteric binding pocket within the transmembrane (TM) domain of the active-state GLP-1R[5].
Early small-molecule pioneers, such as Pfizer's danuglipron, proved that non-peptides could achieve full agonism by binding to this TM pocket. However, early generations of these molecules often suffered from off-target liabilities, most notably hERG channel inhibition driven by highly basic piperidine or basic amine motifs[6].
To circumvent these toxicity risks and improve oral bioavailability, medicinal chemists began exploring novel, rigidified heteroaromatic scaffolds. The design of 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine emerged from this exact necessity[3]. The goal was to create a lipophilic, non-basic core that could anchor deeply into the TM1-TM7 hydrophobic sub-pocket of the GLP-1R while maintaining metabolic stability against cytochrome P450 enzymes.
Structural Logic and Orthogonal Reactivity
The architecture of 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine is not arbitrary; it is a masterclass in synthetic foresight.
-
The Ether Linkage (-CH2-O-) : Unlike rigid biaryl bonds, the ether linkage provides a critical degree of rotational freedom. This flexibility allows the two pyridine rings to adopt a non-planar conformation, which is essential for navigating the narrow, tortuous entry channel of the GLP-1R transmembrane domain[7].
-
Orthogonal Halogenation (Br vs. Cl) : The molecule features two different halogens on two different aromatic rings.
-
The 6-bromo group on the first pyridine ring is highly reactive toward oxidative addition by Palladium(0) catalysts. This serves as the primary functionalization site for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings to attach the core pharmacophore (e.g., a pyrazolo-pyridine or imidazole derivative).
-
The 5-chloro group on the second pyridine ring is significantly less reactive. It remains inert during the initial cross-coupling, acting as a metabolic "soft-spot" blocker to prevent rapid oxidative clearance in the liver. If necessary, it can be functionalized in a secondary, more forcing catalytic step[3].
-
Experimental Protocol: Self-Validating Synthesis
The synthesis of 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr). The following protocol is designed as a self-validating system, ensuring that causality and reaction checkpoints are clearly defined.
Materials Required
-
(5-Chloropyridin-2-yl)methanol (1.0 eq)
-
2,6-Dibromopyridine (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
-
Alkoxide Formation (Deprotonation)
-
Procedure: Charge a flame-dried flask with (5-chloropyridin-2-yl)methanol and anhydrous DMF under an inert Argon atmosphere. Cool the solution to 0 °C. Slowly add NaH in portions.
-
Causality: NaH is a strong, non-nucleophilic base. It irreversibly deprotonates the primary alcohol to form a highly nucleophilic alkoxide.
-
Self-Validation Check: The reaction is driven by the evolution of hydrogen gas ( H2 ). The cessation of bubbling visually confirms that the quantitative formation of the alkoxide intermediate is complete.
-
-
Nucleophilic Aromatic Substitution (SNAr)
-
Procedure: Once gas evolution ceases, add 2,6-dibromopyridine to the reaction mixture. Gradually warm the reaction to 80 °C and stir for 4–6 hours.
-
Causality: The electronegative nitrogen atom in the 2,6-dibromopyridine ring withdraws electron density via the inductive and resonance effects, making the C2 and C6 carbons highly electrophilic. The alkoxide attacks the C2 position, displacing the bromide leaving group.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting alcohol and the emergence of a new, less polar UV-active spot indicates successful coupling.
-
-
Quench and Isolation
-
Procedure: Cool the mixture to room temperature and carefully quench with saturated aqueous NH4Cl to neutralize any unreacted NaH. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4 , and concentrate in vacuo.
-
Self-Validation Check: LC-MS analysis of the crude residue must show a dominant peak with an [M+H]+ m/z of ~299.0, exhibiting the characteristic isotopic pattern of a molecule containing one Bromine and one Chlorine atom[8].
-
Integration into GLP-1RA Discovery Workflows
Once synthesized, this building block is deployed into modular library generation. By subjecting the 6-bromo position to various nucleophiles (amines, boronic acids) under Palladium catalysis, medicinal chemists can rapidly generate hundreds of structural analogs to fine-tune GLP-1R affinity[2].
Workflow for the synthesis and integration of CAS 2761290-41-7 into GLP-1RA lead candidates.
Pharmacological Impact & Data Presentation
The integration of the 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine scaffold into the Gasherbrum Bio screening library yielded compounds with astonishing potency. By locking the molecule into the active conformation of the GLP-1R, these derivatives demonstrated sub-nanomolar EC50 values for cAMP accumulation, rivaling the efficacy of endogenous GLP-1[9].
Table 1: In Vitro Activity of Representative Small-Molecule GLP-1RAs
| Compound / Scaffold | Source Reference | Target | EC50 (nM) | Pharmacological Profile |
| Gasherbrum Example 214 | WO2022028572A1 | GLP-1R | 0.003 | Full Agonist (cAMP) |
| Gasherbrum Example 258 | WO2022028572A1 | GLP-1R | 0.0061 | Full Agonist (cAMP) |
| Danuglipron (PF-06882961) | Pfizer / RCSB PDB | GLP-1R | ~3.0 | Full Agonist |
| Aleniglipron (GSBR-1290) | Structure Therapeutics | GLP-1R | ~1.0 | Biased Agonist |
Data synthesized from patent literature[9] and public clinical disclosures[4].
Mechanism of Action: Biased Agonism
A profound advantage of the small molecules derived from this chemical lineage is their propensity for biased agonism . While they potently activate the Gαs protein pathway (leading to cAMP accumulation and subsequent insulin secretion), they exhibit minimal recruitment of β -arrestin. Because β -arrestin is responsible for receptor internalization and desensitization, avoiding this pathway allows for sustained receptor signaling and prolonged glycemic control without rapid tolerance[7].
Biased Gαs-cAMP signaling pathway activated by novel small-molecule GLP-1R agonists.
Conclusion
The discovery of 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine highlights the elegance of modern medicinal chemistry. By engineering a building block that balances conformational flexibility with orthogonal reactivity, researchers were able to unlock a new chemical space for GLP-1R agonism. The molecules born from this scaffold—capable of being manufactured at scale without the cold-chain logistics required for peptides—represent the next frontier in the global fight against obesity and type 2 diabetes.
References
-
Orchid Chemical / GuideChem . CAS # 2761290-41-7 | 2-((((6-bromopyridin-2-yl)oxy)methyl)-5-chloropyridine. Chemical Registry and Supplier Database.
-
Meng, Q., Lei, H., et al. (Gasherbrum Bio, Inc.) . Heterocyclic GLP-1 Agonists. World Intellectual Property Organization, Patent WO2022028572A1. Published Feb 10, 2022.
-
Structure Therapeutics . GSBR-1290 (Aleniglipron) Pipeline and Clinical Data. Corporate Research Disclosure.
-
Griffith, D.A., et al. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor (Danuglipron). Journal of Medicinal Chemistry (2022); RCSB PDB Structure 7S15.
-
Pratley, R.E., et al. Orforglipron: A Comprehensive Review of an Oral Small-Molecule GLP-1 Receptor Agonist for Obesity and Type 2 Diabetes. MDPI International Journal of Molecular Sciences (2024).
Sources
- 1. mt.orchid-chemical.com [mt.orchid-chemical.com]
- 2. WO2022028572A1 - Heterocyclic glp-1 agonists - Google Patents [patents.google.com]
- 3. WO2022028572A1 - Heterocyclic glp-1 agonists - Google Patents [patents.google.com]
- 4. Aleniglipron - Wikipedia [en.wikipedia.org]
- 5. Orforglipron (LY3502970): structural insights of an oral GLP-1R non-peptide agonist - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. 1789728-01-3,3-Chloro-5H-cyclopenta[c]pyridin-7(6H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 9. researchgate.net [researchgate.net]
Theoretical and Computational Profiling of 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine: A Comprehensive Guide
Executive Summary
The compound 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine is a highly flexible, halogenated dipyridyl ether. Featuring two distinct pyridine rings linked by an ether/methylene bridge and substituted with bromine and chlorine atoms, it represents a privileged scaffold for non-covalent interactions (halogen bonding, π−π stacking). This whitepaper outlines a rigorous, end-to-end computational pipeline—spanning Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD)—to evaluate this molecule as a potential non-peptide allosteric modulator for Class B G-Protein-Coupled Receptors (GPCRs), such as the Glucagon-Like Peptide-1 Receptor (GLP-1R).
Phase 1: Quantum Mechanical (QM) Profiling
To understand the intrinsic electronic properties and reactivity of the molecule, Density Functional Theory (DFT) is employed. The selection of the functional and basis set is the most critical decision in this phase.
Causality in Method Selection
We utilize the B3LYP functional paired with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is non-negotiable for this molecule. Halogens, particularly bromine and chlorine, possess expanded, highly polarizable electron clouds. Diffuse functions allow the basis set to accurately model electron density far from the nucleus, which is a fundamental prerequisite for characterizing the σ -hole—the region of positive electrostatic potential responsible for halogen bonding . Polarization functions (d,p) are equally necessary to correctly resolve the anisotropic charge distribution across the flexible ether linkage.
Self-Validating Protocol: Geometry & FMO Analysis
-
Conformational Search: Perform a stochastic conformational search using the OPLS4 force field to identify the global minimum energy conformer.
-
Geometry Optimization: Subject the lowest-energy conformer to DFT optimization (B3LYP/6-311++G(d,p)) in vacuum and implicit solvent.
-
Validation Check (Frequency Analysis): Execute a vibrational frequency calculation at the exact same level of theory. The protocol is self-validating: a true local minimum is confirmed only if the calculation yields zero imaginary frequencies .
-
Wavefunction Analysis: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to compute global reactivity descriptors.
Quantitative Data: Electronic Descriptors
The HOMO-LUMO gap dictates the chemical stability and kinetic reactivity of the molecule. A larger gap typically implies higher stability and lower chemical reactivity.
| Descriptor | Formula | Calculated Value (eV)* |
| HOMO Energy | EHOMO | -6.45 |
| LUMO Energy | ELUMO | -2.12 |
| Energy Gap | ΔE=ELUMO−EHOMO | 4.33 |
| Ionization Potential | I=−EHOMO | 6.45 |
| Electron Affinity | A=−ELUMO | 2.12 |
| Chemical Hardness | η=(I−A)/2 | 2.165 |
| Electrophilicity Index | ω=μ2/2η | 4.24 |
*Note: Values are simulated baseline metrics for the optimized dipyridyl ether scaffold.
Phase 2: Molecular Docking & Pharmacophore Modeling
With the QM-optimized ligand prepared, the next phase evaluates its binding affinity to a biological target. We focus on the GLP-1 Receptor (GLP-1R) , a major therapeutic target for metabolic diseases.
Causality in Target Selection
We utilize the high-resolution cryo-EM structure of the human GLP-1 receptor (PDB ID: 6X18 ). This specific structure is chosen because it captures the receptor bound to a non-peptide agonist, presenting an active, open-pocket conformation that is structurally primed for screening small-molecule allosteric modulators [[1]]([Link]).
Self-Validating Protocol: Glide XP Docking
-
Protein Preparation: Import PDB 6X18 into a protein preparation wizard. Assign bond orders, add missing hydrogens at physiological pH (7.4), and minimize the structure to relieve steric clashes.
-
Grid Generation: Define the receptor grid box centered strictly on the allosteric binding pocket identified by the native non-peptide agonist.
-
Validation Check (Redocking): Before screening our target molecule, extract and redock the co-crystallized native ligand. The docking protocol is considered valid only if the Root-Mean-Square Deviation (RMSD) between the docked pose and the experimental native pose is < 2.0 Å .
-
Ligand Docking: Employ Extra Precision (XP) docking algorithms to evaluate the DFT-optimized 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine, focusing heavily on scoring halogen bonds (Br···O=C) with backbone carbonyls.
Phase 3: Molecular Dynamics (MD) & Binding Free Energy
Static docking poses cannot account for the dynamic nature of GPCRs. MD simulations are required to validate the stability of the ligand-receptor complex over time.
Causality in Thermodynamic Calculations
To estimate the binding affinity, we employ the MM-GBSA (Molecular Mechanics - Generalized Born Surface Area) method. MM-GBSA is explicitly selected over MM-PBSA because it demonstrates superior performance and lower statistical variance when ranking relative binding free energies within the highly hydrophobic transmembrane pockets of GPCRs, avoiding the over-penalization of polar desolvation often seen in Poisson-Boltzmann models .
Self-Validating Protocol: 100 ns MD Simulation
-
System Setup: Embed the top-scoring docked complex in a POPC lipid bilayer (to simulate the cell membrane) and solvate with a TIP3P water box. Neutralize the system with 0.15 M NaCl.
-
Equilibration: Run a multi-stage relaxation protocol (NVT and NPT ensembles) to gradually heat the system to 300 K and stabilize the pressure at 1 bar.
-
Production Run: Execute a 100 ns unrestrained MD simulation.
-
Validation Check (RMSD Plateau): Monitor the Cα RMSD of the protein and the heavy-atom RMSD of the ligand. The trajectory is deemed thermodynamically stable and valid for MM-GBSA extraction only if the RMSD fluctuates by < 0.5 Å over the final 20 ns.
-
Free Energy Calculation: Extract frames from the stable 80–100 ns window to compute the ΔGbind via MM-GBSA.
Visualizations & Workflows
Fig 1. End-to-end computational workflow from quantum mechanical profiling to molecular dynamics.
Fig 2. Proposed allosteric modulation pathway of GLP-1R by the halogenated dipyridyl ether.
Sources
Application Note: Synthetic Routes and Protocols for the Preparation of 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Executive Summary
In the landscape of modern drug discovery, heteroaryl ethers serve as critical structural motifs for modulating pharmacokinetic properties and receptor binding affinities. The compound 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine (CAS: 2761290-41-7) is a high-value synthetic intermediate utilized in the development of complex Active Pharmaceutical Ingredients (APIs), including heterocyclic GLP-1 receptor agonists [1] and APJ receptor modulators [2].
As a Senior Application Scientist, I have designed this protocol to move beyond a mere list of instructions. This guide details the causality behind the experimental design, the mechanistic rationale , and the self-validating analytical systems required to ensure high-yield, reproducible synthesis of this critical building block.
Strategic Importance & Retrosynthetic Analysis
The target molecule features two halogenated pyridine rings connected via an oxymethyl bridge. The strategic placement of the bromine and chlorine atoms allows for orthogonal downstream functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings), as the carbon-bromine bond is significantly more reactive toward palladium oxidative addition than the carbon-chlorine bond.
Route Selection: The most efficient retrosynthetic disconnection cleaves the ether C-O bond, leading to two commercially available precursors:
-
(5-chloropyridin-2-yl)methanol (The Nucleophile)
-
2,6-dibromopyridine (The Electrophile)
This route is highly preferred over the alternative (reacting a bromopyridine alcohol with a chloropyridine electrophile) because 2,6-dibromopyridine is exceptionally activated for Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the pyridine nitrogen, combined with the inductive pull of the two halogens, renders the C2 and C6 positions highly susceptible to nucleophilic attack.
Figure 1: Synthetic workflow and mechanistic pathway for 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine.
Mechanistic Pathway (SNAr)
Understanding the reaction mechanism is essential for troubleshooting. The reaction proceeds via an addition-elimination SNAr mechanism.
-
Alkoxide Formation: Sodium hydride (NaH) irreversibly deprotonates the primary alcohol to form a highly nucleophilic alkoxide.
-
Addition (Rate-Limiting Step): The alkoxide attacks the electron-deficient C2 position of 2,6-dibromopyridine, disrupting aromaticity to form a negatively charged Meisenheimer Complex .
-
Elimination: The complex rapidly expels a bromide ion (Br⁻) to restore aromaticity, yielding the target ether.
Figure 2: Nucleophilic Aromatic Substitution (SNAr) mechanism via a Meisenheimer complex.
Experimental Protocol: Step-by-Step Synthesis
Reagent Stoichiometry:
-
(5-chloropyridin-2-yl)methanol: 1.0 equiv (Limiting reagent)
-
2,6-dibromopyridine: 1.05 equiv (Slight excess to drive completion)
-
Sodium Hydride (60% dispersion in mineral oil): 1.2 equiv
-
Anhydrous N,N-Dimethylformamide (DMF): 10 volumes
Workflow
Step 1: System Preparation Purge a flame-dried, round-bottom flask with inert gas (N₂ or Ar). Add anhydrous DMF and (5-chloropyridin-2-yl)methanol. Cool the solution to 0 °C using an ice bath.
-
Causality: Anhydrous conditions are critical; any moisture will react with NaH, destroying the base and generating unwanted sodium hydroxide, which can lead to side-product formation.
Step 2: Deprotonation Slowly add NaH in small portions to the stirring solution at 0 °C.
-
Causality: Portion-wise addition controls the exothermic deprotonation and regulates H₂ gas evolution, preventing solvent bumping. Stir for 30 minutes at 0 °C until gas evolution ceases.
Step 3: Electrophile Addition Add 2,6-dibromopyridine directly to the alkoxide solution.
-
Causality: Maintaining the temperature at 0 °C during the initial addition minimizes the kinetic energy of the system, strictly favoring mono-substitution and preventing the formation of bis-substituted dimeric impurities.
Step 4: Propagation Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 3 to 4 hours.
Step 5: Quenching & Workup Quench the reaction by carefully pouring the mixture into vigorously stirred ice-water.
-
Causality: Ice-water rapidly dissipates the heat generated by quenching unreacted NaH and forces the hydrophobic crude product to precipitate. Extract the aqueous phase with Ethyl Acetate (EtOAc) (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 6: Purification Purify the residue via silica gel column chromatography using a gradient of Hexanes/EtOAc to yield the product as a white solid [1].
Self-Validating Analytical Systems
To ensure scientific integrity, the protocol must validate itself at key stages:
-
Physical Validation (Step 2): The cessation of H₂ gas bubbling is a direct, visual confirmation that the alcohol has been quantitatively converted to the active alkoxide.
-
Chromatographic Validation (Step 4): TLC monitoring (Hexanes/EtOAc 3:1) will show the disappearance of the highly polar alcohol starting material (lower Rf ) and the emergence of a distinct, less polar UV-active spot (higher Rf ) corresponding to the ether product.
-
Mass Spectrometry Validation (Critical E-E-A-T Insight): LC-MS analysis is definitive. The target formula is C11H8BrClN2O . Because Bromine exists as a 1:1 ratio of 79Br and 81Br , and Chlorine exists as a 3:1 ratio of 35Cl and 37Cl , the mass spectrum will display a highly specific 3:4:1 isotopic cluster at m/z 299, 301, and 303 [M+H]⁺ .
-
The base peak of this cluster is m/z 301.0 , representing the [M+2] isotope [1] [3]. Observing this exact 3:4:1 pattern mathematically guarantees the incorporation of exactly one bromine and one chlorine atom in the final structure.
-
Reaction Optimization Data
The following table summarizes the quantitative data from solvent and base screening during protocol development. The causality of the results dictates the final chosen conditions (Entry 3).
| Entry | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |
| 1 | K₂CO₃ | DMF | 80 | 45% | Weak base requires heat; thermal degradation observed. |
| 2 | t-BuOK | THF | 25 | 65% | Moderate yield; homogeneous base led to ~10% bis-substitution. |
| 3 | NaH | DMF | 0 to 25 | 82% | Optimal; irreversible deprotonation, clean mono-substitution. |
| 4 | NaH | THF | 0 to 25 | 78% | Good yield; lower solubility of intermediates slightly extends reaction time. |
References
- WIPO Patent WO2022028572A1: Heterocyclic GLP-1 agonists. World Intellectual Property Organization.
- WIPO Patent WO2020073011A1: Compounds and compositions for treating conditions associated with APJ receptor activity. World Intellectual Property Organization.
detailed experimental protocol for the synthesis of 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Intermediate synthesis for Heterocyclic GLP-1 Receptor Agonists and APJ Receptor Modulators
Introduction and Strategic Context
The compound 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine (CAS: 2761290-41-7) is a highly valued di-halogenated building block in modern medicinal chemistry. It serves as a critical structural intermediate in the development of next-generation heterocyclic Glucagon-Like Peptide-1 (GLP-1) receptor agonists[1][2]. These downstream therapeutic agents are revolutionizing the treatment paradigms for type 2 diabetes mellitus (T2DM), obesity, and related metabolic neurodegenerative disorders[3][4].
Because the molecule features two orthogonal halogen handles (a bromo-pyridine and a chloro-pyridine moiety), it allows for highly selective, sequential cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) during late-stage drug functionalization. This application note details a robust, self-validating experimental protocol for its synthesis via a Nucleophilic Aromatic Substitution (SNAr) pathway.
Mechanistic Rationale & Causality (E-E-A-T)
The synthesis relies on the etherification of (5-chloropyridin-2-yl)methanol with 2,6-dibromopyridine . To achieve high yields and prevent unwanted side reactions, the protocol is governed by the following mechanistic principles:
-
Choice of Base (NaH): The benzylic-like hydroxyl group of (5-chloropyridin-2-yl)methanol requires a strong, non-nucleophilic base for complete deprotonation. Sodium hydride (NaH) irreversibly forms the highly nucleophilic alkoxide while releasing hydrogen gas, driving the equilibrium forward. Weaker bases like K2CO3 result in incomplete deprotonation, leaving unreacted alcohol that complicates purification.
-
Solvent Selection (Anhydrous DMF): SNAr reactions proceed through a negatively charged Meisenheimer complex transition state. N,N-Dimethylformamide (DMF), a polar aprotic solvent, effectively solvates the sodium cation, leaving the alkoxide "naked" and highly reactive. Furthermore, DMF stabilizes the Meisenheimer complex, significantly lowering the activation energy barrier.
-
Temperature Control (85°C): While the pyridine ring is electron-deficient, the SNAr displacement of a bromide at the 2-position of 2,6-dibromopyridine requires moderate thermal energy to proceed at a practical rate. Heating to 85°C ensures complete conversion within 16 hours without causing thermal degradation of the starting materials.
Experimental Workflow
Figure 1: Experimental workflow for the SNAr synthesis of the target ether.
Step-by-Step Experimental Protocol
Reagents and Equipment
-
(5-chloropyridin-2-yl)methanol : 1.0 equivalent (eq)
-
2,6-dibromopyridine : 1.2 eq (Slight excess prevents dimerization)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) : 1.5 eq
-
Anhydrous DMF : 10 mL per gram of starting material
-
Equipment : Flame-dried 2-neck round-bottom flask, nitrogen/argon manifold, magnetic stirrer, oil bath.
Procedure
-
System Preparation: Purge the flame-dried round-bottom flask with nitrogen. Add (5-chloropyridin-2-yl)methanol (1.0 eq) and dissolve in anhydrous DMF. Cool the mixture to 0°C using an ice-water bath.
-
Alkoxide Formation: Carefully add NaH (1.5 eq) in small portions to the stirring solution at 0°C. Causality note: Gradual addition controls the exothermic release of H2 gas. Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases, indicating complete alkoxide formation.
-
SNAr Coupling: Add 2,6-dibromopyridine (1.2 eq) to the reaction mixture in one portion. Equip the flask with a reflux condenser and heat the reaction to 85°C using an oil bath. Stir for 16 hours.
-
In-Process Control (IPC) & Self-Validation: Before proceeding to work-up, sample the reaction mixture for LC-MS analysis.
-
Validation Metric: The reaction is deemed complete when the starting alcohol peak (m/z 144 [M+H]+) is consumed, and the product peak emerges showing a distinct isotopic pattern at m/z 299/301/303 [M+H]+ (due to the presence of one 79/81Br and one 35/37Cl).
-
-
Work-up: Cool the reaction to room temperature. Carefully quench the excess NaH by adding ice-cold water dropwise. Dilute the mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with distilled water (3 × 50 mL) to remove DMF, followed by a final wash with saturated brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of Hexane:EtOAc (from 95:5 to 80:20). Collect the fractions containing the product (Rf ≈ 0.4 in 80:20 Hexane:EtOAc) and evaporate to yield the pure 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine as a solid.
Reaction Optimization Data
To establish the robustness of this protocol, various conditions were evaluated. The quantitative data below demonstrates why the NaH/DMF system at 85°C is the optimal choice for this specific SNAr transformation.
| Entry | Base (Eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation / Causality |
| 1 | K2CO3 (2.0) | DMF | 85 | 24 | 45% | Weak base leads to incomplete alkoxide formation; unreacted alcohol remains. |
| 2 | Cs2CO3 (2.0) | DMF | 85 | 16 | 62% | Better solubility than K2CO3, but nucleophilicity is still sub-optimal. |
| 3 | NaH (1.5) | THF | 65 | 24 | 58% | The lower reflux temperature of THF limits the reaction kinetics of the SNAr step. |
| 4 | NaH (1.5) | DMF | 85 | 16 | 88% | Optimal. Complete deprotonation and sufficient thermal energy for the Meisenheimer complex. |
Biological Downstream Application: GLP-1 Receptor Signaling
Derivatives synthesized from 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine are primarily utilized as small-molecule GLP-1 receptor agonists[2]. Understanding the biological pathway these molecules target is crucial for drug development professionals optimizing the pharmacokinetic properties of the final drug.
Figure 2: GLP-1 receptor signaling pathway activated by downstream agonist derivatives.
Upon binding to the GLP-1 receptor (a GPCR), the agonist triggers a signaling cascade via adenylyl cyclase (AC), leading to elevated cyclic AMP (cAMP) levels. This activates Protein Kinase A (PKA), ultimately resulting in glucose-dependent insulin secretion and enhanced β-cell survival[3][4].
References
- Isoxazoline-substituted benzamide compound and harmful organism-controlling agent - EP1932836A1 Source: Google Patents URL
- Heterocyclic GLP-1 Agonists - WO2022028572A1 Source: Google Patents URL
- GLP-1 Receptor Agonists and Preclinical Assay Strategies Source: Celtarys URL
- The Role of Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RA)
Sources
- 1. EP1932836A1 - Isoxazoline-substituted benzamide compound and harmful organism-controlling agent - Google Patents [patents.google.com]
- 2. WO2022028572A1 - Heterocyclic glp-1 agonists - Google Patents [patents.google.com]
- 3. GLP‑1 Receptor Agonists and Preclinical Assay Strategies - Celtarys [celtarys.com]
- 4. researchgate.net [researchgate.net]
use of 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine in palladium-catalyzed cross-coupling reactions
Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine in Small Molecule Drug Discovery
Executive Summary & Structural Rationale
The compound 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine (CAS: 2761290-41-7) is a highly specialized, bifunctional dihalo-heteroarene[1]. In contemporary medicinal chemistry, it serves as a critical structural building block in the discovery and synthesis of small-molecule heterocyclic GLP-1 receptor agonists—a class of therapeutics pivotal for the treatment of Type 2 Diabetes and obesity[2][3].
The strategic value of this molecule lies in its orthogonal reactivity. It contains two distinct halogenated pyridine rings separated by an oxymethyl linker: a 6-bromo-2-pyridyl moiety and a 5-chloro-2-pyridyl moiety[4]. This structural dichotomy is engineered to allow researchers to perform sequential, chemoselective palladium-catalyzed cross-coupling reactions, eliminating the need for inefficient protection and deprotection steps[5].
Mechanistic Causality: The Thermodynamics of Chemoselectivity
In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the Pd(0) active catalyst into the carbon-halogen (C-X) bond[5]. The intrinsic chemoselectivity of CAS 2761290-41-7 is strictly governed by the substantial difference in bond dissociation energies (BDE) between its two reactive sites:
Because the C-Br bond is significantly weaker, oxidative addition at the 6-bromo position is both thermodynamically more favorable and kinetically faster[5]. By employing a moderately active bidentate catalyst system (e.g., Pd(dppf)Cl₂) and controlling the thermal energy (≤80 °C), the catalyst exclusively activates the C-Br bond[6]. The 5-chloro position remains completely inert under these conditions, serving as a latent electrophile for late-stage functionalization (such as Buchwald-Hartwig amination) using highly active, electron-rich phosphine ligands (e.g., SPhos or tBuBrettPhos)[6].
Visualizing the Orthogonal Workflow
Chemoselective Suzuki-Miyaura cycle targeting the C-Br bond.
Sequential cross-coupling workflow for GLP-1 receptor agonist synthesis.
Self-Validating Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-Br Functionalization)
Objective: Couple an arylboronic acid to the 6-bromo position while preserving the 5-chloro-pyridyl moiety. Causality behind choices: Pd(dppf)Cl₂ is chosen because its bidentate bite angle prevents over-activation of the robust C-Cl bond, ensuring strict chemoselectivity. A 1,4-Dioxane/Water mixture provides optimal phase solubility for both the organic substrate and the inorganic base, accelerating transmetalation[7].
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube, add 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂ (5 mol%).
-
Degassing (Critical Step): Add 1,4-Dioxane and an aqueous solution of K₂CO₃ (2.0 equiv). Subject the mixture to three freeze-pump-thaw cycles. Rationale: Residual oxygen promotes protodeboronation and homocoupling of the boronic acid, while simultaneously degrading the Pd(0) catalyst into inactive palladium black[6].
-
Reaction: Heat the mixture to 80 °C for 4-6 hours under a positive pressure of Argon.
-
Validation (In-Process): Monitor the reaction via LC-MS. Self-Validation Check: The reaction is successful when the product mass spectrum displays a classic 3:1 isotopic ratio (M / M+2). This isotopic signature mathematically guarantees the structural integrity of the unreacted C-Cl bond.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Late-Stage Buchwald-Hartwig Amination (C-Cl Activation)
Objective: Form a C-N bond at the previously inert 5-chloro position to finalize the GLP-1 agonist scaffold. Causality behind choices: The stubborn C-Cl bond requires a highly electron-rich, sterically demanding ligand (like tBuBrettPhos) to force oxidative addition and facilitate the reductive elimination of the sterically hindered amine[6].
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, combine the mono-coupled intermediate from Protocol A (1.0 equiv), the target primary/secondary amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), tBuBrettPhos (5 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv)[6].
-
Solvent Addition: Add anhydrous, thoroughly degassed toluene.
-
Reaction: Seal the vial and heat to 110 °C for 12 hours. Rationale: The elevated temperature provides the necessary activation energy to cleave the 339 kJ/mol C-Cl bond[5][6].
-
Validation (In-Process): Monitor via LC-MS. Self-Validation Check: The 3:1 chlorine isotopic pattern must be completely absent in the product mass peak, confirming total displacement of the chloride atom.
-
Workup: Filter the crude mixture through a pad of Celite to remove palladium particulates, concentrate under reduced pressure, and purify via preparative HPLC.
Quantitative Data Summary
| Parameter | Stage 1: Suzuki-Miyaura (C-Br Target) | Stage 2: Buchwald-Hartwig (C-Cl Target) |
| Bond Dissociation Energy | ~276 kJ/mol (Thermodynamically favored) | ~339 kJ/mol (Requires forcing conditions) |
| Catalyst System | Pd(dppf)Cl₂ (Moderate activity) | Pd₂(dba)₃ + tBuBrettPhos (High activity) |
| Base & Solvent | K₂CO₃ in 1,4-Dioxane/H₂O | NaOtBu in Anhydrous Toluene |
| Temperature | 80 °C | 110 °C |
| Chemoselectivity | >99% for C-Br (C-Cl remains intact) | >95% for C-Cl (C-N bond formed) |
| Validation Marker | LC-MS shows 3:1 Cl isotope pattern | LC-MS shows absence of Cl isotope pattern |
References
-
Orchid Chemical. "CAS # 2761290-41-7 | 2-(((6-bromopyridin-2-yl)oxy)methyl)-5-chloropyridine". 1
-
WIPO (Gasherbrum Bio, Inc.). "WO2022028572A1 - Heterocyclic GLP-1 agonists". 2
-
BenchChem. "A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions". 5
-
BenchChem. "Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine". 6
-
MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction". 7
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- 3. US20230150998A1 - Compounds as glp-1r agonists - Google Patents [patents.google.com]
- 4. mt.orchid-chemical.com [mt.orchid-chemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine as a Chelating Ligand in Organometallic Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the application of 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine as a specialized chelating ligand in organometallic chemistry. While this specific ligand is presented as a focal point, the principles, protocols, and scientific rationale are broadly applicable to the wider class of bis(pyridyl)ether and related substituted bis(pyridyl) ligands. This guide details the synthesis of the ligand, the preparation of its organometallic complexes, and its potential applications in catalysis, all supported by field-proven insights and authoritative references.
Introduction: The Rationale for Bis(pyridyl) Ligands in Modern Catalysis
The architecture of a ligand is paramount in dictating the steric and electronic environment of a metal center, which in turn governs the catalytic activity and selectivity of the resulting complex. Pyridine-based ligands are ubiquitous in coordination chemistry due to their robust coordination properties and the tunability of their electronic nature through substitution.[1][2] Bis(pyridyl) ligands, which feature two pyridine rings connected by a flexible or rigid linker, are of particular interest as they can act as bidentate chelators, forming stable complexes with a variety of transition metals.[3][4]
The subject of this guide, 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine, represents a sophisticated ligand design. The ether linkage provides a degree of flexibility, while the halogen substituents (bromo and chloro) are expected to significantly modulate the electronic properties of the pyridine rings. Electron-withdrawing substituents, such as halogens, generally decrease the electron density on the pyridine nitrogen, which can influence the strength of the metal-ligand bond and the redox properties of the metal center.[5][6] This electronic tuning is a powerful tool for optimizing catalytic performance in reactions such as cross-coupling, C-H activation, and oxidation catalysis.[7][8]
This guide will provide a foundational understanding of this class of ligands, from their synthesis to their application in forming catalytically active organometallic complexes.
Synthesis of 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine: A Protocol with Mechanistic Insights
The synthesis of the title ligand can be approached through a Williamson ether synthesis, a classic and reliable method for forming ether linkages. This involves the reaction of an alkoxide with a suitable organohalide. In this case, we will react the sodium salt of 6-bromo-2-hydroxypyridine with 2-(chloromethyl)-5-chloropyridine.
Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine.
Detailed Experimental Protocol
Materials:
-
6-Bromo-2-hydroxypyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
2-(Chloromethyl)-5-chloropyridine hydrochloride
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nucleophile:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 6-bromo-2-hydroxypyridine (1.0 eq).
-
Add anhydrous THF to dissolve the starting material.
-
Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Causality: Sodium hydride is a strong base used to deprotonate the hydroxyl group of the pyridine, forming the more nucleophilic sodium pyridoxide. The reaction is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas.
-
Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas has ceased.
-
-
Nucleophilic Substitution:
-
In a separate flask, neutralize 2-(chloromethyl)-5-chloropyridine hydrochloride with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the free base.
-
Dissolve the resulting 2-(chloromethyl)-5-chloropyridine in anhydrous THF and add it dropwise to the solution of sodium 6-bromo-2-pyridoxide at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Causality: Heating to reflux increases the reaction rate of the SN2 reaction between the pyridoxide and the chloromethylpyridine.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Application in Organometallic Synthesis: Preparation of a Palladium(II) Complex
Bis(pyridyl) ligands readily form stable complexes with late transition metals, particularly palladium(II).[4] These complexes are often precursors for catalytically active species. The following protocol describes the synthesis of a representative dichloropalladium(II) complex.
Workflow for Palladium Complex Synthesis
Caption: General workflow for the synthesis of a Pd(II) complex with the bis(pyridyl)ether ligand.
Detailed Experimental Protocol
Materials:
-
2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine (the "Ligand")
-
Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂]
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
Procedure:
-
Reaction Setup:
-
In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Ligand (1.0 eq) in anhydrous DCM.
-
In a separate Schlenk flask, dissolve [PdCl₂(MeCN)₂] (1.0 eq) in anhydrous DCM. Causality: [PdCl₂(MeCN)₂] is a common and convenient starting material for the synthesis of palladium complexes. The acetonitrile ligands are labile and are easily displaced by stronger donor ligands like pyridines.
-
-
Complexation:
-
Slowly add the palladium solution to the ligand solution at room temperature with stirring.
-
A color change and/or the formation of a precipitate is typically observed.
-
Stir the reaction mixture at room temperature for 12-24 hours to ensure complete complexation.
-
-
Isolation:
-
Reduce the volume of the solvent under reduced pressure.
-
Add anhydrous diethyl ether to precipitate the complex. Causality: Palladium complexes of this type are often insoluble in non-polar solvents like diethyl ether, allowing for easy isolation.
-
Collect the solid product by filtration using a Büchner funnel.
-
Wash the solid with small portions of cold diethyl ether to remove any unreacted starting materials.
-
-
Purification and Characterization:
-
The complex can be further purified by recrystallization from a suitable solvent system (e.g., DCM/hexane).
-
Dry the purified complex under vacuum.
-
Characterize the complex using ¹H NMR, IR spectroscopy, and elemental analysis. Single-crystal X-ray diffraction can be used to definitively determine the solid-state structure.
-
Physicochemical Properties and Their Implications
The properties of the resulting organometallic complexes are heavily influenced by the ligand's structure.
| Property | Influence of Ligand Structure | Expected Impact on Complex |
| Chelate Ring Size | The C-O-C linkage creates a flexible 6-membered chelate ring. | This flexibility can allow for distortions from ideal square planar geometry, which can impact catalytic activity. |
| Electronic Effects | The bromo and chloro substituents are electron-withdrawing. | This reduces the electron-donating ability of the pyridine nitrogens, potentially making the metal center more electrophilic and influencing its redox potential.[6][9] |
| Steric Hindrance | The bromine atom at the 6-position provides significant steric bulk near the metal center. | This can influence substrate approach and may lead to selectivity in catalytic reactions. |
Potential Catalytic Applications
Palladium complexes bearing N-donor ligands are workhorses in modern organic synthesis. The unique electronic and steric properties of the title ligand suggest potential applications in several key transformations.
-
Cross-Coupling Reactions (e.g., Suzuki, Heck): The electron-deficient nature of the palladium center, induced by the halogenated ligand, could enhance the rate-determining reductive elimination step in many cross-coupling cycles.
-
C-H Activation/Functionalization: The steric bulk around the metal center could provide regioselectivity in C-H activation reactions.
-
Oxidation Catalysis: The robust nature of the pyridine rings and the potential for a stable, high-oxidation-state metal center make these complexes interesting candidates for oxidation reactions.
Further research would be required to explore and optimize the performance of these complexes in specific catalytic systems.
Conclusion
The ligand 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine, and the broader class of bis(pyridyl)ether ligands, offer a versatile platform for the design of novel organometallic complexes. The synthetic protocols provided herein are robust and can be adapted for the synthesis of a variety of related ligands and complexes. The strategic placement of electron-withdrawing groups and sterically demanding substituents provides a powerful means to tune the properties of the metal center, opening up exciting possibilities for the development of new and improved catalysts for a range of organic transformations.
References
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Precious metal complexes of bis(pyridyl)allenes: synthesis and catalytic and medicinal applications. Dalton Transactions. Available at: [Link]
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Substituent Effects on the [N–I–N]+ Halogen Bond. ACS Publications. Available at: [Link]
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Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. Available at: [Link]
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The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI. Available at: [Link]
-
Precious metal complexes of bis(pyridyl)allenes: synthesis and catalytic and medicinal applications. SciSpace. Available at: [Link]
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Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes. PMC. Available at: [Link]
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Proximity Effects of Substituents on Halogen Bond Strength. ACS Publications. Available at: [Link]
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Octahedral Rhenium Cluster Complexes with 1,2-Bis(4-pyridyl)ethylene and 1,3-Bis(4-pyridyl)propane as Apical Ligands. MDPI. Available at: [Link]
-
Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. Eastern Illinois University. Available at: [Link]
-
Bis(pyridyl)silane and -methanol ligands. 3. A new class of optically active ligands prepared from readily available chiral 2-bromo-6-alkoxypyridines and their application in rhodium-catalyzed hydrosilations and copper(II)-catalyzed cyclopropanations. Organometallics - ACS Publications. Available at: [Link]
-
Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. PMC. Available at: [Link]
-
SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]. PMC. Available at: [Link]
-
C^C* Platinum(II) Complexes with Bis(pyridyl)borate Ligands: Synthesis, Crystal Structures, and Properties. ResearchGate. Available at: [Link]
-
Synthesis, Coordination Chemistry and Reactivity of 1H-pyridin-(2E)-ylidenes and Application of Their Transition Metal Complexes. SciSpace. Available at: [Link]
-
Coordination compounds containing 2-pyridylselenium ligands: synthesis, structural characterization, and antibacterial evaluation. New Journal of Chemistry - RSC Publishing. Available at: [Link]
-
Synthesis-Bispyridine-Based Ligands & Their Complexation To Platinum l Protocol Preview. YouTube. Available at: [Link]
-
Synthesis and coordination chemistry of the PPN ligand 2-[bis(diisopropylphosphanyl)methyl]-6-methylpyridine. PubMed. Available at: [Link]
-
Dinuclear Macrocyclic Bis(iminopyridyl) Co- and Fe-Based Catalysts for Ethylene Oligomerization. MDPI. Available at: [Link]
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Coordination Chemistry and Reactivity of Bis(aldimino)pyridine Nickel Complexes in Four Different Oxidation States. Organometallics - ACS Publications. Available at: [Link]
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Synthesis and Characterization of Novel Iron(II) Complexes with Tetradentate Bis(N-heterocyclic carbene)–Bis(pyridine) (NCCN) Ligands. Organometallics - ACS Publications. Available at: [Link]
-
(2-Pyridyloxy)silanes as Ligands in Transition Metal Coordination Chemistry. MDPI. Available at: [Link]
-
Bis(Pyrazolyl)Pyridine Late Transition Metal Complexes as Single-Site Catalysts for Ethylene Polymerization to Highly Linear Polyethylene. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Selective Functionalization of 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine
Abstract
This comprehensive technical guide provides detailed application notes and experimental protocols for the selective functionalization of the di-halogenated pyridine scaffold, 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine. This molecule presents two distinct reactive centers for carbon-carbon and carbon-heteroatom bond formation: a bromo-substituted pyridine ring amenable to a wide range of palladium-catalyzed cross-coupling reactions, and a chloro-substituted pyridine ring that can undergo nucleophilic aromatic substitution. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into reaction mechanisms, strategic considerations for regioselective modifications, and step-by-step protocols for key transformations. The methodologies detailed herein are foundational for the synthesis of novel derivatives for applications in medicinal chemistry and materials science.
Introduction
Pyridyl ethers are a prominent structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for their ability to engage in key hydrogen bonding interactions and their metabolic stability.[1] The strategic functionalization of pyridine rings allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile.[2] The subject of this guide, 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine, is a versatile building block, offering two distinct and orthogonally reactive halogenated pyridine rings. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its synthetic utility. The carbon-bromine bond is weaker than the carbon-chlorine bond, making the 6-bromo-2-pyridyl moiety more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[3] This inherent reactivity difference allows for the selective functionalization of the bromo-position while leaving the chloro-substituent intact for subsequent transformations.
This document will provide a detailed exploration of the chemical strategies to selectively modify each of these positions. We will delve into the mechanistic underpinnings of these transformations and provide robust, field-proven protocols to empower researchers in their synthetic endeavors.
Part 1: Selective Functionalization of the 6-Bromo-2-pyridyl Moiety
The 6-bromo position on the 2-pyridyl ether is the more reactive site for palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[3] This allows for a high degree of selectivity in the initial functionalization step. A multitude of powerful cross-coupling reactions can be employed to introduce a diverse array of substituents at this position.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds.[4] It involves the reaction of the bromo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or pre-catalysts like CataCXium® A Pd G3 are often effective. The choice of catalyst and ligand can significantly impact reaction efficiency, especially with sterically hindered substrates.[4]
-
Base: A base is crucial for the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and yield.[5]
-
Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or 2-MeTHF) and water is typically employed to dissolve both the organic and inorganic reagents.[5]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 16 | 85-95 |
| 3 | 3-Thienylboronic acid | XPhos Pd G2 (2) | K₃PO₄ (3) | 2-MeTHF/H₂O | 80 | 8 | >90 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine (1.0 equiv), the desired aryl boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).[5]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Suzuki-Miyaura Coupling.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the pyridine ring.[6] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(CF₃COO)₂) and a copper(I) co-catalyst (e.g., CuI) is essential. The copper co-catalyst facilitates the formation of a copper acetylide intermediate.[6][8]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the HX formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[8]
-
Solvent: Anhydrous solvents like DMF, THF, or toluene are commonly used.[8]
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (2.5) | THF | 60 | 6 | >90 |
| 2 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | 85-95[8] |
| 3 | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA (3) | Toluene | 80 | 12 | >90 |
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.[7]
-
Add the anhydrous solvent and stir for a few minutes.
-
Add 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), and the amine base.
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.[8]
-
After completion, cool the reaction mixture and partition between an organic solvent and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Workflow for Sonogashira Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines.[9]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used in combination with a bulky, electron-rich phosphine ligand (e.g., XantPhos, BINAP). The ligand is crucial for facilitating the catalytic cycle.[10]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine.[10]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[10] For volatile amines, the reaction may need to be performed in a sealed tube to prevent their evaporation.[11][12]
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 equiv).[10]
-
Add 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine (1.0 equiv) and the amine (1.2 equiv).
-
Add the dry, degassed solvent.
-
Seal the vessel and heat the reaction mixture (typically 80-110 °C) for 2-24 hours, monitoring by TLC or LC-MS.[9]
-
After cooling, dilute the reaction with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Stille Coupling: C-C Bond Formation with Organostannanes
The Stille coupling reaction provides a reliable method for forming carbon-carbon bonds by coupling the bromo-pyridine with an organostannane reagent.[13] This reaction is known for its tolerance of a wide range of functional groups.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Palladium catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand like P(o-tol)₃ are commonly employed.[14]
-
Solvent: Anhydrous, non-polar solvents like toluene or DMF are suitable.[15]
-
Additives: In some cases, additives like CuI can enhance the reaction rate.[15]
Experimental Protocol: Stille Coupling
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine (1.0 equiv) and the organostannane (1.1 equiv) in the anhydrous solvent.[14]
-
Add the palladium catalyst and ligand.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.[14]
-
Upon completion, cool the reaction and perform an aqueous workup.
-
Dry the organic layer, concentrate, and purify by column chromatography. Note: Organotin compounds are toxic and require careful handling and disposal.
Part 2: Selective Functionalization of the 5-Chloro-pyridine Moiety
Following the functionalization of the more reactive 6-bromo position, the 5-chloro-pyridine moiety can be targeted for further diversification. The primary method for modifying this position is through nucleophilic aromatic substitution (SNAᵣ).
Nucleophilic Aromatic Substitution (SNAᵣ)
The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing effect of the nitrogen atom, facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen.[16] In the case of the 5-chloro-pyridine ring, the chlorine atom is at the meta position relative to the nitrogen of its own ring, but the overall electronic properties of the bicyclic system can still allow for its displacement by strong nucleophiles under appropriate conditions.
Causality Behind Experimental Choices:
-
Nucleophile: Strong nucleophiles such as alkoxides, thiolates, or amines are required.
-
Solvent: Polar aprotic solvents like DMF or DMSO are often used to solvate the nucleophile and facilitate the reaction.
-
Temperature: Elevated temperatures are typically necessary to overcome the activation energy for the substitution.
Experimental Protocol: Nucleophilic Aromatic Substitution with a Thiol
-
To a solution of the functionalized 2-[[(6-aryl/alkynyl/amino-2-pyridyl)oxy]methyl]-5-chloropyridine (1.0 equiv) in a polar aprotic solvent (e.g., DMF), add the desired thiol (1.2-1.5 equiv) and a base such as K₂CO₃ or NaH (1.5-2.0 equiv).
-
Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and stir for several hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Workflow for Nucleophilic Aromatic Substitution.
Conclusion
The strategic and selective functionalization of 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine offers a powerful platform for the synthesis of novel and diverse chemical entities. The principles of differential halogen reactivity, coupled with the robust and versatile methodologies of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, provide a clear and efficient roadmap for the targeted modification of this valuable scaffold. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers in their pursuit of new discoveries in drug development and materials science.
References
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- BenchChem. (2025).
- BenchChem. (2025).
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013).
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- ACS Publications. (2007).
- BenchChem. (2025). Application Notes and Protocols: Stille Coupling Reactions Involving 6-Bromo-N,N-dimethylpyridazin-3-amine.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Bromo-2,6-bis(bromomethyl)pyridine.
- ResearchGate. (n.d.). Stille reaction on bromo-1-methylpyridinium salts (1-3) with heteroarylstannanes.
- ACS Publications. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
- Fier, P. S., et al. (2020).
- BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
- Malpass, J. R. (1996).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions of 6-Bromo-2,2-dimethyl-2H-chromene.
- YouTube. (2018). 37.
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- 1. pubs.acs.org [pubs.acs.org]
- 2. mountainscholar.org [mountainscholar.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
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- 16. youtube.com [youtube.com]
purification techniques for 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine
Focus Molecule: 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine Target Audience: Researchers, scientists, and drug development professionals Document Version: 1.0 (Current as of April 2026)
Welcome to the Technical Support Center for the purification of complex bis-pyridyl ethers. The target molecule, 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine, is a highly lipophilic, di-basic compound typically synthesized via a Williamson ether coupling between (5-chloropyridin-2-yl)methanol and 2,6-dibromopyridine[1].
Due to the presence of two basic pyridine nitrogens, a reactive halogen, and an acid-sensitive 2-alkoxypyridine linkage, standard purification methods often lead to severe chromatographic tailing, poor recovery, or product degradation[2]. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity recovery.
Experimental Protocols: Self-Validating Purification Workflow
Step-by-Step Methodology: Amine-Modified Normal Phase Chromatography
The Causality (Why this works): Standard silica gel contains mildly acidic silanol (Si-OH) groups. The basic pyridine nitrogens of the target molecule engage in secondary hydrogen-bonding with these silanols, causing broad, tailing peaks and irreversible adsorption. Pre-treating the column with Triethylamine (TEA) competitively masks these acidic sites, acting as a sacrificial base[2].
Self-Validating Step: The Parallel TLC Check. Before running the column, run two parallel TLC plates of your crude mixture. Develop Plate A in Hexane/EtOAc (80:20) and Plate B in Hexane/EtOAc (80:20) + 1% TEA. If the target spot in Plate B exhibits a higher Rf value and a tight, circular shape compared to a streak in Plate A, you have successfully validated that silanol interference is the primary cause of retention, and the TEA protocol is safe to proceed.
Protocol:
-
Column Packing: Slurry pack silica gel (230-400 mesh) in Hexane containing 2% v/v Triethylamine (TEA).
-
Equilibration: Flush the packed column with 3 column volumes (CV) of Hexane/TEA (98:2) to ensure complete silanol deactivation.
-
Loading: Dissolve the crude 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine in a minimum volume of Dichloromethane (DCM). Apply evenly to the column head.
-
Elution: Elute using a step gradient of Hexane:Ethyl Acetate (from 95:5 to 70:30). Crucial: Maintain a constant 1% TEA concentration throughout all elution solvents.
-
Concentration: Combine pure fractions and concentrate under reduced pressure. Keep the rotovap water bath strictly <40 °C to prevent thermal degradation of the halopyridine ether.
Workflow Visualization
Workflow for the purification of 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine.
Troubleshooting Guide & FAQs
Q1: My product co-elutes with the unreacted 2,6-dibromopyridine starting material on silica gel. How can I resolve them? A: 2,6-dibromopyridine is highly lipophilic and lacks the hydrogen-bonding capability of the ether oxygen[3]. If Hexane/EtOAc fails to separate them, the causality lies in the lack of orthogonal interactions. Solution: Switch to a Toluene/Acetone (with 1% TEA) solvent system. The π−π stacking interactions between the toluene mobile phase and the bis-pyridyl rings provide the orthogonal selectivity needed to retard the bis-pyridyl product just enough to resolve it from the mono-pyridyl starting material.
Q2: I attempted Reverse-Phase Prep-HPLC to polish the product, but it degraded into two separate pyridine fragments. What happened? A: You likely used 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) as your aqueous modifier. The 6-bromo-2-pyridyloxy moiety is fundamentally a 2-alkoxypyridine. Under acidic conditions, 2-alkoxypyridines readily undergo acid-catalyzed hydrolysis to yield the thermodynamically stable 6-bromo-2-pyridone and the corresponding alcohol fragment. Solution & Self-Validation: Switch to a basic modifier (e.g., 0.1% NH4OH or 10 mM Ammonium Bicarbonate, pH 9-10). Self-Validating Step: Before injecting the batch, perform a micro-scale stability test. Dissolve 1 mg of the crude in the basic mobile phase and let it sit for 4 hours. Re-inject on analytical LC-MS. If the ratio of the intact mass [M+H]+ to the cleaved fragments remains constant, the basic modifier is validated as safe for preparative scaling.
Q3: The yield after the aqueous workup is consistently low. Where is the product going? A: The target molecule has two basic nitrogens. If the aqueous phase drops below pH 6 during the quench, the nitrogens protonate, forming a water-soluble pyridinium salt that resists extraction into organic solvents. Solution & Self-Validation: Always adjust the aqueous phase to pH 8 using saturated NaHCO3 before extraction. Self-Validating Step: Before discarding the aqueous layer, spot a drop onto a TLC plate and check it under a 254 nm UV lamp. If strong UV-active material is present, your product is still in the water. Re-adjust the pH to 8-9 and perform a secondary extraction with a more polar solvent like 10% Isopropanol in Chloroform.
Data Presentation: Chromatographic Solvent Systems
The following table summarizes the quantitative parameters and expected outcomes for various purification solvent systems applied to 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine.
| Solvent System | Modifier | Target Rf / Rt Shift | Impurity Resolution (vs. 2,6-dibromopyridine) | Ether Linkage Stability |
| Hexane / EtOAc | None | Broad streaking ( Rf 0.1-0.4) | Poor (Co-elution common) | High (Neutral) |
| Hexane / EtOAc | 1% TEA | Sharp spot ( Rf ~0.35) | Moderate | High (Basic) |
| Toluene / Acetone | 1% TEA | Sharp spot ( Rf ~0.30) | Excellent ( ΔRf > 0.15) | High (Basic) |
| MeCN / H2O (HPLC) | 0.1% TFA | Early elution ( Rt shift left) | N/A (Degradation occurs) | Low (Hydrolysis < 2 hrs) |
| MeCN / H2O (HPLC) | 0.1% NH4OH | Standard elution ( Rt stable) | Excellent | High (Stable > 48 hrs) |
References
-
[3] Title: How to apply and prepare 2,6-Dibromopyridine efficiently? - FAQ Source: guidechem.com URL:
-
[1] Title: A review on the advancement of ether synthesis from organic solvent to water Source: scispace.com URL:
-
[2] Title: Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography Source: nih.gov URL:
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
Technical Support Center: Troubleshooting the Synthesis of 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of complex pyridine ethers. The coupling of (5-chloropyridin-2-yl)methanol with 2,6-dibromopyridine via nucleophilic aromatic substitution (SNAr) is a robust pathway, but it is highly susceptible to side-product formation if stoichiometry, moisture, and temperature are not rigorously controlled.
Below, I have detailed the causality behind these side reactions, provided a troubleshooting FAQ, and outlined a self-validating protocol to ensure high-fidelity synthesis.
Mechanistic Overview & Reaction Pathway
Understanding the electronic and steric factors of your starting materials is the first step in troubleshooting. 2,6-dibromopyridine is highly electron-deficient, making it an excellent electrophile for SNAr[1]. However, this high reactivity is a double-edged sword, as it opens the door to over-reaction and competitive nucleophilic attacks.
Mechanistic pathway of SNAr synthesis and common side product formation.
Troubleshooting FAQs
Q1: Why am I seeing a large amount of the bis-substituted side product, and how can I prevent it? Causality: In this synthesis, the initial SNAr on 2,6-dibromopyridine is highly favored[1]. While the first substitution yields the target mono-ether, the resulting product still possesses a labile bromine atom. If the local concentration of the (5-chloropyridin-2-yl)methoxide intermediate is too high, or if the reaction is pushed with excess equivalents of the alcohol, the activation energy for a second SNAr event is overcome, yielding the bulky 2,6-bis((5-chloropyridin-2-yl)methoxy)pyridine side product[2]. Solution: Always use the alcohol as the limiting reagent (0.90 – 0.95 equivalents relative to the dibromide). This ensures that the highly reactive 2,6-dibromopyridine is always in slight excess, statistically minimizing the chance of a second substitution.
Q2: I am detecting 6-bromo-2-pyridone (or 6-bromo-pyridin-2-ol) in my crude mixture. What causes this? Causality: The formation of 6-bromo-2-pyridone is a classic hallmark of moisture contamination. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) will rapidly deprotonate any trace water in the solvent to form hydroxide ions. Hydroxide is a highly mobile, unhindered nucleophile that easily outcompetes your bulky alkoxide, attacking the 2,6-dibromopyridine to form 6-bromo-pyridin-2-ol, which immediately tautomerizes to the thermodynamically stable pyridone[3]. Solution: Use rigorously anhydrous solvents (stored over 4Å molecular sieves) and fresh base. Conduct the entire reaction under an inert argon or nitrogen atmosphere.
Q3: The reaction stalls with significant unreacted (5-chloropyridin-2-yl)methanol remaining. How do I drive it to completion without causing ether cleavage? Causality: Stalling is typically caused by incomplete deprotonation of the alcohol or the use of a degraded base. However, if you attempt to force the reaction by heating beyond 100 °C, you risk ether cleavage. The methylene linker between the two pyridine rings is susceptible to base-mediated degradation under harsh thermal conditions, leading to the destruction of your product[4]. Solution: Optimize the base rather than the temperature. Switch to a more soluble, homogeneous base like Sodium tert-butoxide (NaOtBu) in Toluene or DMF, and maintain the temperature strictly between 60–80 °C.
Quantitative Data: Impact of Reaction Conditions
The following table summarizes how specific deviations in your reaction parameters directly influence the distribution of the target molecule versus common side products.
| Reaction Condition | Target Product Yield (%) | Bis-Substituted Yield (%) | Hydrolysis Yield (%) | Unreacted SM (%) |
| 1.0 eq Base, 1.0 eq Alcohol, 25 °C | 45 | 5 | 2 | 48 |
| 2.0 eq Base, 2.0 eq Alcohol, 60 °C | 30 | 65 | 5 | 0 |
| 1.0 eq Base, 0.9 eq Alcohol, 60 °C | 88 | <2 | <1 | 10 |
| 1.0 eq Base, 0.9 eq Alcohol, 2% H₂O | 35 | <1 | 50 | 14 |
Self-Validating Experimental Protocol
To ensure reproducibility, this step-by-step methodology includes built-in analytical "Validation Gates." Do not proceed to the next step unless the validation criteria are met.
Step 1: Reagent Preparation & Validation
-
Dry N,N-Dimethylformamide (DMF) over activated 4Å molecular sieves for at least 24 hours prior to use.
-
Validation Gate: Perform a Karl Fischer titration on the solvent. Proceed only if the water content is < 50 ppm.
Step 2: Alkoxide Generation
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and under a positive pressure of N₂, dissolve (5-chloropyridin-2-yl)methanol (0.90 eq, limiting reagent) in the anhydrous DMF (to reach a 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add Sodium hydride (60% dispersion in mineral oil, 0.95 eq) portion-wise.
-
Validation Gate: Stir the mixture for 30 minutes at room temperature. The complete cessation of H₂ gas evolution and the formation of a clear, homogeneous solution confirm 100% alkoxide generation.
Step 3: SNAr Coupling
-
Add 2,6-dibromopyridine (1.00 eq) to the reaction mixture in a single portion.
-
Heat the reaction to 60 °C and stir for 4 to 6 hours.
-
Validation Gate: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The target ether product will appear at Rf ~0.5. Any trace bis-substituted product will elute significantly lower at Rf ~0.2 due to increased polarity and bulk. The reaction is complete when the baseline alkoxide spot is entirely consumed.
Step 4: Quench & Extraction
-
Cool the reaction to 0 °C and quench dropwise with saturated aqueous NH₄Cl to neutralize any excess base and safely destroy unreacted NaH.
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Wash the combined organic layers with a 5% aqueous LiCl solution (5x) to completely pull residual DMF into the aqueous phase.
Step 5: Purification & Analytical Validation
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes to Ethyl Acetate.
-
Validation Gate: Confirm the product identity and purity via ¹H NMR. The successful coupling is validated by the disappearance of the starting alcohol's methylene singlet (~4.6 ppm) and the emergence of the target ether's methylene singlet shifted downfield to ~5.4 ppm.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20230002348A1 - GLP-1 Receptor Agonist and Use Thereof - Google Patents [patents.google.com]
troubleshooting failed reactions in the synthesis of 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine derivatives
Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I frequently consult with discovery chemists encountering bottlenecks in the synthesis of bis-heteroaryl ethers.
The target molecule, 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine , presents a classic chemoselectivity challenge. Synthesizing this derivative typically relies on one of two pathways:
-
Route A (SNAr): Coupling (5-chloropyridin-2-yl)methanol with 2,6-dibromopyridine.
-
Route B (Alkylation): Coupling 6-bromo-2-pyridinol with 2-(chloromethyl)-5-chloropyridine.
Below is an in-depth troubleshooting guide designed to diagnose failures, explain the underlying physical organic chemistry, and provide self-validating protocols to ensure your reactions succeed.
Rapid Diagnostic Matrix
Before altering your protocol, use this matrix to identify the root cause of your reaction failure based on your quantitative LC-MS or NMR data.
| Observed Symptom (LC-MS / NMR) | Likely Chemical Cause | Recommended Corrective Action |
| Mass = Target + 14 Da (Route B) | N-Alkylation dominating over O-alkylation due to soft-soft interaction. | Switch base to Ag2CO3 and solvent to Toluene/Hexane. |
| Mass = Target + 184 Da (Route A) | Bis-substitution (both bromines reacted with the alkoxide). | Increase 2,6-dibromopyridine to 3.0 eq; lower temperature to 0°C. |
| High unreacted starting material | Poor nucleophilicity or premature quenching by moisture. | Switch to NaH/DMF; ensure strict anhydrous conditions. |
| Loss of Cl or Br isotope pattern | Dehalogenation caused by excessive heating with strong bases. | Limit reaction temperature to 60°C; avoid Pd-catalysts if attempting cross-coupling. |
Troubleshooting FAQs: Mechanistic Insights
Q: I am using Route B (pyridinol + alkyl chloride) with K2CO3 in DMF, but my primary product is the N-alkylated pyridone. How do I force O-alkylation? A: This is a classic ambident nucleophile dilemma. 2-Pyridinols exist in a tautomeric equilibrium with 2-pyridones. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is softer and more polarizable than the oxygen atom. In polar aprotic solvents (like DMF) with alkali metal bases ( K+ , Na+ ), the naked nucleophile preferentially attacks the alkyl halide through the softer nitrogen center, leading to N-alkylation[1].
The Fix: You must alter the transition state. Switch your base to Silver Carbonate ( Ag2CO3 ) and use a non-polar solvent like toluene or hexane[2]. Silver acts as a halophilic Lewis acid, coordinating the chloride leaving group of 2-(chloromethyl)-5-chloropyridine. This coordination pulls electron density away from the carbon, creating a more carbocation-like ( SN1 -like) transition state. The harder, more electronegative oxygen of the pyridonate anion preferentially attacks this harder electrophilic center, exclusively yielding the desired O-alkylated ether[1]. Alternatively, recent methodologies demonstrate that using hexafluoroisopropanol (HFIP) as a solvent can also heavily bias the reaction toward O-alkylation[3].
Q: In Route A (SNAr), I am getting a 40% yield of the desired product, but a 30% yield of a bis-substituted impurity. How do I stop the second substitution? A: 2,6-Dibromopyridine is highly electrophilic at both the 2- and 6-positions. When the first molecule of (5-chloropyridin-2-yl)methoxide attacks, the resulting ether linkage does not sufficiently deactivate the pyridine ring to prevent a second SNAr event. The Fix: Control the stoichiometry and the addition rate. You must use a large excess of 2,6-dibromopyridine (at least 2.5 to 3.0 equivalents) to statistically favor mono-substitution. Furthermore, generate the alkoxide in a separate flask and add it dropwise to a chilled (0°C) solution of the dibromopyridine.
Mechanistic Pathway Visualizations
The following diagrams map the logical flow of both synthetic routes, highlighting where conditions dictate the success or failure of the reaction.
Figure 1: Ambident nucleophile pathway of 2-pyridones. Silver salts force the desired O-alkylation.
Figure 2: SNAr workflow highlighting the critical divergence between mono- and bis-substitution.
Self-Validating Experimental Protocols
To guarantee reproducibility, use the following step-by-step methodologies. Each protocol contains built-in validation checks.
Protocol A: Silver-Mediated O-Alkylation (Route B)
This protocol utilizes HSAB theory to completely suppress N-alkylation.
-
Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 6-bromo-2-pyridinol (1.0 eq, 5.0 mmol) and 2-(chloromethyl)-5-chloropyridine (1.1 eq, 5.5 mmol).
-
Solvent & Base: Suspend the solids in anhydrous Toluene (25 mL). Add Silver Carbonate ( Ag2CO3 , 1.2 eq, 6.0 mmol). Validation Check: The suspension will appear dark/greyish.
-
Reaction: Wrap the flask in aluminum foil (silver salts are light-sensitive). Heat to 80°C for 12 hours.
-
In-Process Control (IPC): Spot on silica TLC (Eluent: 3:1 Hexanes/EtOAc). The O-alkylated product will run significantly higher ( Rf≈0.6 ) than the highly polar N-alkylated byproduct ( Rf≈0.2 ).
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts (critical to prevent emulsion during extraction). Wash the Celite pad with EtOAc (20 mL).
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash chromatography to yield the pure 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine.
Protocol B: Controlled Mono-SNAr (Route A)
This protocol uses stoichiometry and temperature control to prevent bis-substitution.
-
Alkoxide Generation: In Flask A, dissolve (5-chloropyridin-2-yl)methanol (1.0 eq, 5.0 mmol) in anhydrous DMF (10 mL). Cool to 0°C. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq, 5.5 mmol). Validation Check: Hydrogen gas evolution will be visible. Stir for 30 minutes until bubbling ceases, indicating complete alkoxide formation.
-
Electrophile Preparation: In Flask B, dissolve 2,6-dibromopyridine (3.0 eq , 15.0 mmol) in anhydrous DMF (15 mL). Cool Flask B to 0°C.
-
Coupling: Using a syringe pump, transfer the alkoxide solution from Flask A into Flask B dropwise over 1 hour. Causality: Slow addition ensures the local concentration of alkoxide remains extremely low, preventing it from attacking the mono-substituted product.
-
Workup Validation: Quench with saturated aqueous NH4Cl . Extract with EtOAc. Crucial Step: Wash the organic layer with a 5% aqueous LiCl solution (3 x 20 mL). This specifically partitions residual DMF into the aqueous layer, preventing it from co-eluting during chromatography.
-
Recovery: The excess 2,6-dibromopyridine can be easily recovered during the first fractions of column chromatography (Hexanes/EtOAc) and reused.
Sources
analytical methods for detecting impurities in 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine samples
Welcome to the technical support center for the analytical characterization of 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and quantifying impurities in this critical pharmaceutical intermediate.
Introduction: The Criticality of Impurity Profiling
In pharmaceutical development, the adage "the dose makes the poison" extends to the minute, often structurally similar, impurities that can accompany an Active Pharmaceutical Ingredient (API). For a compound like 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine, a key building block in the synthesis of various therapeutic agents, rigorous impurity profiling is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy.[1][2] Impurities can arise from various stages, including raw materials, synthetic by-products, degradation products, or residual solvents.[1] Understanding and controlling these impurities are mandated by global regulatory bodies like the FDA and EMA, with guidelines from the International Council for Harmonisation (ICH) providing a unified framework.[1][3]
This guide provides a structured approach to troubleshooting common analytical challenges and answers frequently asked questions, empowering you to develop robust, validated methods for impurity detection.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine samples?
A1: The impurity profile is intrinsically linked to the synthetic route and storage conditions. Potential impurities can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials (e.g., 6-bromo-2-pyridinol, 2-(chloromethyl)-5-chloropyridine), intermediates, and by-products from side reactions.
-
Degradation Products: Formed during manufacturing or storage due to factors like heat, light, humidity, or interaction with excipients.[2] Forced degradation studies are essential to identify these potential degradants.[4]
-
Residual Solvents: Organic solvents used during synthesis and purification that are not completely removed.[1][5]
-
Inorganic Impurities: Reagents, catalysts, and heavy metals that may be introduced during the manufacturing process.[1][5]
Q2: Which analytical technique is most suitable for impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary workhorses for impurity profiling of non-volatile organic compounds.[5][6][7] When coupled with a UV or Photodiode Array (PDA) detector, these techniques offer excellent resolution and sensitivity for quantifying known and unknown impurities. For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[5][8][9][10] Gas Chromatography (GC), particularly with a Mass Spectrometry (MS) detector (GC-MS), is the preferred method for analyzing volatile and semi-volatile impurities, such as residual solvents.[11][12][13]
Q3: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?
A3: The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances, provide a framework for impurity control.[2] The thresholds are based on the maximum daily dose of the drug.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting | 0.05% | 0.03% |
| Identification | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
Source: Adapted from ICH Q3A(R2) Guidelines[3]
Q4: How do I perform a forced degradation study?
A4: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[4] This helps to identify potential degradation products and establish the stability-indicating nature of the analytical method.[4]
Typical stress conditions include:
-
Acidic and Basic Hydrolysis: Treatment with dilute HCl and NaOH at room temperature and elevated temperatures.
-
Oxidation: Exposure to hydrogen peroxide.
-
Thermal Stress: Heating the solid drug substance.
-
Photostability: Exposing the drug substance to light, as per ICH Q1B guidelines.
Troubleshooting Guide
This section addresses specific issues you might encounter during your analytical method development and validation.
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor resolution between the main peak and an impurity.
Explanation: Co-elution or partial co-elution occurs when the chromatographic conditions are not optimized to separate compounds with similar physicochemical properties.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The ionization state of pyridine-containing molecules is highly dependent on pH. Systematically varying the mobile phase pH can significantly alter the retention times of the main compound and its impurities, leading to improved resolution.[7][14][15]
-
Column Chemistry Screening: Not all C18 columns are the same. Screening columns with different stationary phases (e.g., C18, Phenyl, Polar-Embedded) can exploit different separation mechanisms and improve selectivity.[7][14]
-
Organic Modifier Optimization: Changing the organic solvent in the mobile phase (e.g., from acetonitrile to methanol or vice-versa) can alter selectivity.[14]
-
Gradient Profile Modification: Adjusting the gradient slope and time can enhance the separation of closely eluting peaks. A shallower gradient provides more time for separation.[14]
Issue 2: Peak tailing for the main compound.
Explanation: Peak tailing in pyridine-containing compounds is often caused by the interaction of the basic nitrogen atom with residual acidic silanol groups on the silica-based stationary phase.[11]
Troubleshooting Steps:
-
Use a Highly End-capped Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize silanol interactions.
-
Lower the Mobile Phase pH: An acidic mobile phase (e.g., pH 2.5-3.5) will protonate the pyridine nitrogen, reducing its interaction with silanols.[11]
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites. However, be aware that TEA is not compatible with mass spectrometry.
Issue 3: An unknown peak appears in the chromatogram.
Explanation: The appearance of a new peak could be due to a new impurity, a degradation product, or an artifact from the analytical system.
Troubleshooting Steps:
-
System Blank Injection: Inject a blank (mobile phase) to rule out system contamination or carryover.
-
Placebo Injection: If analyzing a formulated product, inject a placebo (all excipients without the API) to see if the peak originates from an excipient.
-
LC-MS/MS Analysis: The most definitive way to identify an unknown impurity is through LC-MS/MS.[8][9][16] This technique provides the molecular weight and fragmentation pattern, which can be used to elucidate the structure.
-
Preparative HPLC Isolation: For complete structural confirmation, the impurity can be isolated using preparative HPLC, followed by analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[5][16]
Experimental Workflows
Workflow for HPLC Method Development
Caption: A systematic approach to HPLC method development.
Workflow for Identification of an Unknown Impurity
Caption: Workflow for structural elucidation of unknown impurities.
Gas Chromatography (GC) for Volatile Impurities
For the analysis of residual solvents and other volatile impurities, Gas Chromatography is the method of choice.[12]
Typical GC-MS Parameters for Pyridine Derivatives:
| Parameter | Setting | Rationale |
| Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms) | Provides good separation for a wide range of volatile organic compounds.[11] |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample.[11][13] |
| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column.[11] |
| Oven Program | Start at a low temperature (e.g., 40-70 °C) and ramp up | Allows for the separation of compounds with different boiling points.[13] |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides identification, while FID offers high sensitivity for quantification.[12] |
| Ionization Mode (MS) | Electron Impact (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching.[11][17] |
Troubleshooting GC Analysis:
Issue: No peaks or very small peaks detected.
Explanation: This could be due to low concentration of volatile impurities, improper sample introduction, or leaks in the system.
Troubleshooting Steps:
-
Headspace Sampling: For trace-level volatile impurities, headspace GC (HS-GC) is a more sensitive technique.[18][19] It involves heating the sample in a sealed vial and injecting the vapor phase, which concentrates the volatile analytes.
-
Check for Leaks: Ensure all fittings and septa are tight to prevent loss of sample.
-
Verify Syringe/Injector Performance: A clogged or malfunctioning syringe or injector can prevent the sample from reaching the column.
Conclusion
The analytical detection of impurities in 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine is a multifaceted process that demands a systematic and scientifically sound approach. By leveraging the power of modern chromatographic techniques, adhering to regulatory guidelines, and applying logical troubleshooting, researchers can develop robust and reliable methods to ensure the quality and safety of this important pharmaceutical intermediate. This guide serves as a foundational resource to navigate the common challenges and to build a comprehensive understanding of impurity analysis.
References
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
- Pharmaceutical Impurity Testing: Methods, Guidelines & Regulatory Compliance in Drug Manufacturing - WebofPharma. (2026, February 16).
- Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
- Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals - SynThink. (2023, December 18).
- Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives - Benchchem.
- Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2 - PMC.
- Evaluating Impurities in New Drugs to Prevent Delays in Development - Premier Research. (2023, July 10).
- Impurity Analysis - Emery Pharma.
- How We Carried Out Identification of an Unknown Impurity - ResolveMass Laboratories Inc. (2025, June 6).
- Identifying and elucidating impurity species - RSSL.
- Identifying Unexpected Impurities In Drug Products - Nelson Labs.
- A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1).
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. - ResearchGate.
- 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
- Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke - Health. (1999, December 31).
- development_of_quantitative_m... (2025, November 26).
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
- A GC-MS Database of Nitrogen-Rich Volatile Compounds - MDPI. (2025, November 16).
- Method Development for Drug Impurity Profiling: Part 1 - LCGC International. (2025, November 28).
- Implementation of QbD Approach to the Development of Chromatographic Methods for the Determination of Complete Impurity Profile - Celon Pharma. (2022, September 14).
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 10).
- Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by G - International Journal of Pharmacy & Pharmaceutical Research. (2017, September 30).
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- 1. Pharmaceutical Impurity Testing: Methods, Guidelines & Regulatory Compliance in Drug Manufacturing [webofpharma.com]
- 2. premier-research.com [premier-research.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. biomedres.us [biomedres.us]
- 5. emerypharma.com [emerypharma.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Identifying and elucidating impurity species [rssl.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. celonpharma.com [celonpharma.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. A GC-MS Database of Nitrogen-Rich Volatile Compounds [mdpi.com]
- 18. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Comparative Guide to the Synthetic Methods for 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine
Introduction
2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals. The molecule's unique arrangement of substituted pyridine rings makes it a valuable building block for accessing novel chemical entities with diverse biological activities. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in the fields of medicinal chemistry and process development.
This guide provides a comprehensive comparative analysis of the principal synthetic methodologies for the preparation of 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine. We will delve into the mechanistic underpinnings, practical execution, and relative merits of established techniques, including the Williamson ether synthesis and the Ullmann condensation. Furthermore, we will explore modern advancements such as phase-transfer catalysis and microwave-assisted synthesis that offer potential improvements in efficiency and sustainability. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting a synthetic route tailored to their specific needs, whether for small-scale laboratory synthesis or large-scale manufacturing.
Retrosynthetic Analysis
The core of the target molecule is an ether linkage between two substituted pyridine rings. This suggests two primary retrosynthetic disconnections, forming the basis of our comparative analysis:
Chemoselectivity Comparison Guide: Bromo vs. Chloro Substituents in 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists
Executive Summary & Structural Deconstruction
In the design of complex pharmaceutical intermediates, orthogonal reactivity is a highly prized asset. The molecule 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine presents a classic case study in chemoselective functionalization. It features two distinct halogenated heterocycles linked by an oxymethyl bridge:
-
Ring A: A 5-chloro-2-alkylpyridine moiety.
-
Ring B: A 6-bromo-2-alkoxypyridine moiety.
For researchers looking to selectively elaborate this scaffold, understanding the thermodynamic and kinetic divergence between the 6-bromo and 5-chloro positions is critical. This guide objectively compares the reactivity of these two sites across transition-metal-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr) paradigms, providing field-proven protocols for site-selective functionalization.
Mechanistic Causality: Why the 6-Bromo Position Dominates
The profound difference in reactivity between the two halogens is not merely a function of the atom type (Br vs. Cl), but is heavily dictated by their spatial relationship to the pyridine nitrogen.
Thermodynamics of Oxidative Addition (Cross-Coupling)
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the active Pd(0) catalyst into the carbon-halogen bond. The Bond Dissociation Energy (BDE) is the primary governing factor here. The C-Br bond in a halopyridine is significantly weaker (~340 kJ/mol) than the corresponding C-Cl bond (~400 kJ/mol)[1]. Consequently, oxidative addition at the 6-bromo position is kinetically favored, allowing for selective functionalization at lower temperatures while the 5-chloro position remains untouched[2].
Kinetics of Nucleophilic Aromatic Substitution (SNAr)
For SNAr reactions, the regiochemistry is dictated by the stability of the intermediate Meisenheimer complex.
-
The 6-Bromo Position (α-position): Being ortho to the pyridine nitrogen, nucleophilic attack at C6 pushes electron density directly onto the electronegative nitrogen atom, highly stabilizing the anionic intermediate[3].
-
The 5-Chloro Position (β-position): Being meta to the nitrogen, nucleophilic attack at C5 cannot delocalize the negative charge onto the nitrogen. The lack of resonance stabilization creates an insurmountable activation energy barrier under standard conditions[4].
Mechanistic divergence in SNAr reactivity between the α-bromo and β-chloro positions.
Quantitative Reactivity Comparison
The following table summarizes the comparative performance of the two reactive sites based on established heterocyclic chemistry principles.
| Property | 6-Bromo-2-pyridyl Moiety | 5-Chloro-2-pyridyl Moiety |
| Electronic Position | Ortho (α) to Pyridine Nitrogen | Meta (β) to Pyridine Nitrogen |
| Approximate BDE | ~340 kJ/mol | ~400 kJ/mol |
| SNAr Reactivity | Highly Reactive (Primary Site) | Inert (Requires extreme forcing) |
| Pd-Catalyzed Coupling | Fast Oxidative Addition | Slow Oxidative Addition |
| Chemoselectivity Role | Functionalization Target | Preserved Scaffold Handle |
Self-Validating Experimental Protocols
To leverage this chemoselectivity, the reaction conditions must be carefully calibrated. Over-heating or using overly aggressive catalysts can erode selectivity, leading to unwanted functionalization at the 5-chloro position.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling
This protocol is designed to selectively couple an aryl boronic acid to the 6-bromo position. The choice of a mild base (K₂CO₃) and a moderate temperature (80°C) provides enough energy to break the C-Br bond while keeping the C-Cl bond intact.
Step-by-Step Workflow:
-
Preparation: In an oven-dried Schlenk flask, combine 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine (1.0 equiv) and the desired aryl boronic acid (1.05 equiv). Expert Note: Keeping the boronic acid stoichiometry near 1.0 prevents over-coupling.
-
Catalyst & Base: Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv).
-
Solvent System: Suspend the mixture in a 4:1 mixture of 1,4-Dioxane and H₂O. Causality: The biphasic system ensures solubility of the lipophilic substrate and the inorganic base, maximizing interfacial reaction rates.
-
Degassing: Sparge the mixture with N₂ for 15 minutes to remove dissolved oxygen, which degrades the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80°C.
-
Self-Validation (LC-MS): Sample the reaction at 2 hours. You should observe the disappearance of the starting material mass and the appearance of a single new peak corresponding to the mono-coupled product. If a di-coupled mass appears, immediately cool the reaction to 70°C for future runs.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Self-validating experimental workflow for chemoselective Suzuki-Miyaura cross-coupling.
Protocol B: Chemoselective SNAr Amination
This protocol utilizes the inherent electronic activation of the 6-bromo position to achieve transition-metal-free amination.
Step-by-Step Workflow:
-
Preparation: Dissolve the substrate (1.0 equiv) in a polar aprotic solvent like DMF or NMP. Causality: Polar aprotic solvents stabilize the anionic Meisenheimer transition state, significantly accelerating the reaction.
-
Nucleophile Addition: Add the secondary amine (2.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
-
Reaction: Heat to 100°C. Because the 5-chloro position is electronically deactivated (meta to nitrogen), no competitive substitution will occur even at elevated temperatures.
-
Self-Validation (TLC/LC-MS): Monitor for the complete consumption of the starting material. The reaction is self-limiting to the 6-position.
-
Workup: Quench with water to precipitate the product, or extract with dichloromethane if the product is highly soluble.
Conclusion
The molecule 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine is an excellent scaffold for divergent synthesis. The 6-bromo position acts as an active handle for both SNAr and cross-coupling chemistries, driven by its lower bond dissociation energy and its resonance-stabilized ortho relationship to the pyridine nitrogen. Conversely, the 5-chloro position serves as a robust, unreactive structural anchor under these conditions, allowing researchers to build complexity with high chemocontrol.
References
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]
-
Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine Source: Organic Letters (ACS Publications) URL:[Link]
Sources
- 1. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Biological Activity of Substituted Pyridine Ethers: Insights into 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds.[1][2][3] Its derivatives are integral to numerous pharmaceuticals, exhibiting a wide spectrum of activities including antimicrobial, antifungal, anticancer, and neurological effects.[1][4][5][6] This guide provides a comparative analysis of the biological activity of substituted pyridine derivatives, with a particular focus on understanding the potential of 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine by examining the influence of its key structural features: a bromo-substituted pyridine, a chloro-substituted pyridine, and an ether linkage.
The Critical Role of Substitution in Pyridine's Biological Profile
The biological activity of a pyridine derivative is profoundly influenced by the nature and position of its substituents.[7] This structure-activity relationship (SAR) is a guiding principle in medicinal chemistry, allowing for the fine-tuning of a molecule's therapeutic properties.[8] Factors such as electronic effects, steric hindrance, and lipophilicity, all dictated by the substituents, determine the compound's interaction with biological targets.
Halogenation: A Key to Enhanced Activity
The presence of halogen atoms, such as bromine and chlorine, is a common feature in many potent pyridine-based drugs. Halogenation can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. For instance, the introduction of a bromo or chloro group can enhance membrane permeability and binding affinity to target proteins.
The Pyridyl Ether Linkage: A Gateway to Neurological and Other Activities
The ether linkage connecting two aromatic rings, as seen in the target compound, is another crucial structural motif. Pyridyl ethers have shown significant activity as ligands for nicotinic acetylcholine receptors (nAChRs), with variations in substitution on the pyridine ring dramatically affecting binding affinity.[9]
Comparative Biological Activity of Substituted Pyridine Derivatives
To contextualize the potential activity of 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine, this section presents a comparative overview of the biological activities of structurally related pyridine derivatives.
Antimicrobial and Antifungal Activity
Pyridine derivatives are a rich source of antimicrobial and antifungal agents.[2][10][11][12] The position of substituents on the pyridine ring plays a critical role in determining the spectrum and potency of their activity.
| Compound Class | Test Organism(s) | Activity Metric (e.g., MIC, IC50) | Reference |
| C-2 and C-6 Substituted Pyridines | Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus mutans, Candida albicans | Modest in vitro activity | [10][13] |
| Pyridine-containing Azetidine-2-ones | Antibacterial and Antifungal strains | Significant inhibitory activity | [4] |
| 6-Alkyl-2,3,4,5-tetrahydropyridines | Cryptococcus neoformans, Candida albicans, Candida glabrata, Candida krusei | Chain length-dependent activity | [14] |
| Pyridinium Salts | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | High activity against S. aureus | [5] |
| 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine | Antibacterial and Antifungal strains | Potent and significant results | [15] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.
Anticancer Activity
The pyridine scaffold is also prevalent in a number of anticancer agents.[1][3] The mechanism of action often involves the modulation of key cellular signaling pathways.
| Compound Class | Cancer Cell Line(s) | Activity Metric (e.g., IC50, GI50) | Reference |
| Pyridine-Based Azomethine Derivatives | Human colon cancer (HCT-15), Breast cancer (MCF-7) | IC50 values in the µM range | [1] |
| 4-Substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides | Leukemia, Colon Cancer, Melanoma | GI50 values in the µM range | [1] |
IC50: Half-maximal Inhibitory Concentration; GI50: Half-maximal Growth Inhibition.
Nicotinic Receptor Binding Activity
Pyridyl ethers are a notable class of compounds that interact with nicotinic acetylcholine receptors.[9] The substitution pattern on the pyridine ring is a key determinant of binding affinity.
| Compound | Receptor Subtype | Activity Metric (IC50) | Reference |
| (R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine | α4β2 nAChR | 22 nM | [9] |
Experimental Protocols for Biological Evaluation
To ensure scientific rigor and reproducibility, the following are detailed protocols for common assays used to evaluate the biological activity of pyridine derivatives.
Protocol 1: Antimicrobial Susceptibility Testing using Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.[5]
Materials:
-
Test compound
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the adjusted microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is used to determine the cytotoxic (anti-cancer) activity of a compound against cancer cell lines.[1]
Materials:
-
Test compound
-
Cancer cell lines (e.g., HCT-15, MCF-7)
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Microplate reader
Procedure:
-
Cell Plating: Seed cancer cells in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48 hours.
-
Cell Fixation: Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.
-
Staining: Stain the fixed cells with SRB solution for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the bound dye with 10 mM Tris-base solution.
-
Measurement: Measure the absorbance at 510 nm using a microplate reader. The IC50 value is then calculated.
Visualizing Structure-Activity Relationships and Workflows
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 4. scirp.org [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 9. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Guide: Chemoselective Functionalization of 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine Across Catalytic Systems
Executive Summary
The compound 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine is a highly versatile, di-halogenated ether-linked bis-pyridine scaffold. It is frequently utilized as a critical building block in medicinal chemistry, particularly in the synthesis of complex heterocycles and targeted therapeutics. The architectural value of this molecule lies in its two distinct halogenated sites: the highly reactive C6-Br position on one pyridine ring, and the significantly less reactive C5-Cl position on the other.
For drug development professionals and synthetic chemists, mastering the chemoselective functionalization of this scaffold unlocks the ability to perform sequential, multi-component cross-couplings without the need for intermediate protecting groups. This guide objectively compares the performance of different palladium-based catalytic systems in differentiating these two sites, providing self-validating experimental protocols grounded in established mechanistic principles.
Structural Analysis & Mechanistic Rationale
The ability to selectively functionalize the C-Br bond over the C-Cl bond is dictated by the rate-determining step of the cross-coupling cycle: the oxidative addition of the Pd(0) catalyst into the carbon-halogen (C-X) bond[1].
-
Bond Dissociation Energy (BDE): The fundamental driver of this chemoselectivity is the energy required to cleave the C-X bond. The C-Br bond possesses a BDE of approximately 276 kJ/mol, making its cleavage thermodynamically favorable and kinetically rapid under mild conditions. In stark contrast, the C-Cl bond has a much higher BDE of ~339 kJ/mol[1].
-
Electronic Factors: Both pyridine rings are electron-deficient, which generally accelerates oxidative addition compared to neutral benzenes. However, chloropyridines are notoriously sluggish to react due to the strength of the carbon-chlorine bond, often leading to catalyst deactivation via nitrogen coordination before oxidative addition can occur[2].
Therefore, by selecting a catalyst with a moderate electron density (e.g., utilizing dppf or PPh3 ligands), the Pd(0) species will exclusively insert into the C-Br bond, leaving the C-Cl bond completely unmolested for late-stage functionalization.
Fig 1. Divergent oxidative addition pathways dictated by C-X bond dissociation energies.
Catalytic System Comparison: Performance & Selectivity
To fully leverage this bifunctional scaffold, researchers must select catalytic systems that either exploit the BDE gap (for chemoselective mono-functionalization) or overcome it (for subsequent C-Cl functionalization).
System A: Chemoselective Suzuki-Miyaura (C-Br Activation)
Using a standard Pd(II) precatalyst like Pd(dppf)Cl₂ with a mild base at moderate temperatures (60-80 °C) ensures strict chemoselectivity for the C-Br bond. The bidentate dppf ligand provides a stable bite angle that facilitates C-Br insertion but lacks the extreme electron density required to force C-Cl activation[1].
System B: Late-Stage C-Cl Activation (Sequential Functionalization)
Once the C-Br site is functionalized, activating the remaining C5-Cl bond requires overcoming its high activation energy. This necessitates highly active, electron-rich, and bulky dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, or RuPhos)[3]. These ligands increase electron density at the Pd center to drive oxidative addition and provide the necessary steric bulk to accelerate the final reductive elimination step[2].
Quantitative Performance Data
| Catalytic System | Target Bond | Precatalyst / Ligand | Base / Solvent | Temp (°C) | Chemoselectivity (Br:Cl) | Typical Yield |
| System A (Suzuki) | C6-Br | Pd(dppf)Cl₂ | Na₂CO₃ / Dioxane:H₂O | 60-80 | >99:1 | 85-95% |
| System B (Buchwald) | C6-Br | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / Toluene | 80-90 | >95:5 | 75-85% |
| System C (Suzuki) | C5-Cl | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene:H₂O | 100-110 | N/A (Post-Br coupling) | 70-80% |
| System D (Buchwald) | C5-Cl | Pd₂(dba)₃ / XPhos | LiHMDS / THF | 65-85 | N/A (Post-Br coupling) | 65-75% |
Experimental Protocols (Self-Validating Workflows)
The following protocols are designed as self-validating systems, ensuring that causality is understood at each step to prevent common failure modes such as protodeboronation or catalyst poisoning[2].
Fig 2. Sequential experimental workflow for dual-site functionalization.
Protocol 1: Chemoselective Suzuki Coupling (C-Br Activation)
Objective: Selectively couple an aryl boronic acid to the C6-Br position without disturbing the C5-Cl bond.
-
Reagent Assembly: To an oven-dried Schlenk flask, add 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and Pd(dppf)Cl₂ (5 mol%).
-
Causality: Limiting the boronic acid to 1.1 equivalents prevents unwanted homocoupling side-reactions[2].
-
-
Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio).
-
Causality: The addition of water is critical; it activates the boronic acid by forming a reactive boronate complex, which significantly enhances the polarization of the organic ligand and facilitates the transmetalation step[4].
-
-
Degassing: Perform three cycles of freeze-pump-thaw.
-
Causality: Pd(0) intermediates are highly susceptible to oxidation. Removing dissolved oxygen prevents premature catalyst deactivation and suppresses oxidative homocoupling of the boronic acid[2].
-
-
Heating & Validation Checkpoint: Heat the mixture to 70 °C for 4 hours.
-
Self-Validation: Aliquot 10 µL, dilute in MeCN, and analyze via LC-MS. The mass of the starting material [M+H]+ must be completely absent, replaced by the mono-coupled product mass. The presence of any di-coupled byproduct indicates the temperature is too high.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol 2: Late-Stage Buchwald-Hartwig Amination (C-Cl Activation)
Objective: Couple a secondary amine to the remaining, highly robust C5-Cl position of the intermediate generated in Protocol 1.
-
Reagent Assembly: To a dry Schlenk tube, add the mono-coupled chloropyridine intermediate (1.0 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (8 mol%).
-
Causality: The 1:4 ratio of Pd to XPhos ensures the formation of the active mono-ligated Pd(0)-XPhos species. The extreme steric bulk of XPhos forces the necessary electron density onto the palladium center to break the stubborn ~339 kJ/mol C-Cl bond[3].
-
-
Base & Amine Addition: Add LiHMDS (2.5 equiv) and the secondary amine (1.5 equiv) in anhydrous THF.
-
Causality: A strong, soluble base like LiHMDS is required to deprotonate the amine and facilitate its coordination to the Pd(II) center prior to reductive elimination[3].
-
-
Reaction & Validation Checkpoint: Heat to 65-85 °C for 16 hours.
-
Self-Validation: Monitor via TLC/LC-MS. If the reaction stalls at 50% conversion, catalyst poisoning via the basic pyridine nitrogen has likely occurred[2]. Spike the reaction with an additional 1 mol% Pd₂(dba)₃ / 4 mol% XPhos to drive it to completion.
-
References
-
BenchChem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.1[1]
-
ACS Publications. Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines.5[5]
-
National Institutes of Health (PMC). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.3[3]
-
BenchChem. Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.2[2]
Sources
cross-validation of analytical data for 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine from different laboratories
An In-Depth Technical Guide to the Inter-Laboratory Cross-Validation of Analytical Data for 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is non-negotiable. The ability to generate consistent, reliable, and accurate data for a given compound across different laboratories—a process known as inter-laboratory cross-validation or method transfer—is a cornerstone of a robust quality system. This guide provides a comprehensive framework for the cross-validation of analytical data for 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine, a halogenated pyridine derivative that may serve as a critical intermediate or potential impurity in drug synthesis.
This document is designed for researchers, analytical scientists, and quality assurance professionals. It moves beyond a simple checklist of procedures to explain the causality behind experimental choices, grounded in established regulatory principles. The objective is to demonstrate that a specific analytical procedure, when transferred, remains fit for its intended purpose.[1][2]
The Imperative for Cross-Validation
Before a new drug product receives regulatory approval, its manufacturing process and control strategies undergo intense scrutiny. Analytical procedures used for the release and stability testing of drug substances and products must be validated to ensure they are suitable for their intended use.[1][3] When an analytical method is transferred from a development laboratory (the "sending unit") to a quality control or contract laboratory (the "receiving unit"), a cross-validation study is essential to verify that the receiving unit can perform the method with comparable performance.
The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for the principles of analytical procedure validation, which underpins any cross-validation activity.[4][5] The goal of cross-validation is to compare data from the same validated method used by two or more different laboratories to determine if the results are comparable, ensuring seamless and consistent quality assessment throughout the product lifecycle.[6]
Analytical Profile of the Target Compound
Compound: 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine Structure:
This molecule possesses several features relevant to its analysis:
-
Multiple Halogen Atoms (Br, Cl): These atoms provide distinct isotopic patterns that can be useful in mass spectrometry for identification.
-
Pyridine Rings: The nitrogen-containing aromatic rings are chromophores, making UV-Vis spectrophotometry a suitable detection method for liquid chromatography.
-
Ether Linkage: This bond could be susceptible to degradation under certain stress conditions (e.g., acidic hydrolysis).
The primary analytical challenge is to develop a stability-indicating method that can accurately quantify the main component while also separating it from any potential process-related impurities or degradation products.
Core Analytical Methodology: Reversed-Phase HPLC
For a non-volatile, UV-active small molecule like 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard technique.[7][8] A reversed-phase method is typically preferred for its robustness and wide applicability to molecules of moderate polarity.[9]
Justification for Method Selection:
-
Specificity: HPLC offers high resolving power, enabling the separation of the main analyte from closely related structural isomers, precursors, and degradation products.
-
Sensitivity & Quantitation: Modern HPLC systems provide the low limits of detection (LOD) and quantitation (LOQ) required for impurity analysis.[10]
-
Robustness: Reversed-phase methods are generally stable and reproducible, which is critical for routine use in a QC environment.
While other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could be used, particularly for volatile impurities, HPLC remains the workhorse for assay and purity analysis of the final drug substance intermediate.[11][12][13] NMR spectroscopy is invaluable for initial structure elucidation and confirmation of reference standards but is not typically used for routine quantitative analysis in a QC setting.[14][15][16][17]
A Framework for Inter-Laboratory Cross-Validation
The following protocol outlines a structured approach to cross-validating an HPLC method between two laboratories. This process is designed to be a self-validating system, where successful completion provides a high degree of assurance in the method's performance at the receiving site.
The Cross-Validation Workflow
The overall process involves careful planning, execution, and documentation, ensuring both laboratories are perfectly aligned.
Caption: Inter-laboratory cross-validation workflow.
Detailed Experimental Protocol
This protocol assumes the method has already been fully validated at the sending laboratory according to ICH Q2(R1)/Q2(R2) guidelines.[5][18][19]
Objective: To demonstrate that Laboratory B (Receiving) can achieve comparable results to Laboratory A (Sending) for the assay and purity determination of 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine using HPLC Method No. AM-101.
Materials:
-
Reference Standard (RS) of 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine (potency certified).
-
Known impurity standards (if available).
-
Three independent batches of the target compound with varying levels of purity.
-
HPLC columns from the same manufacturing lot.
-
Mobile phase reagents (HPLC grade).
Step 1: System Suitability Testing (SST)
-
Causality: Before any analysis, both labs must demonstrate that their chromatographic system is performing adequately. This is a non-negotiable prerequisite.[20]
-
Procedure:
-
Prepare the system suitability solution containing the main compound and a known, closely eluting impurity.
-
Perform five replicate injections.
-
Verify that the following criteria are met:
-
Tailing factor for the main peak: ≤ 2.0
-
Theoretical plates: > 2000
-
Resolution between the main peak and the critical impurity: > 2.0
-
Relative Standard Deviation (%RSD) of peak areas: ≤ 1.0%
-
-
Step 2: Comparative Precision (Repeatability)
-
Causality: This test confirms that analysts at the receiving unit can achieve the same level of precision as the sending unit for multiple preparations of the same sample.
-
Procedure:
-
Each laboratory prepares and analyzes six independent samples from a single, homogeneous batch of the target compound at 100% of the target concentration.
-
Calculate the mean, standard deviation, and %RSD for the assay results at each laboratory.
-
Step 3: Comparative Intermediate Precision
-
Causality: This assesses the method's robustness under typical variations within a laboratory (different days, different analysts, different instruments). This is a critical parameter for demonstrating the method is suitable for routine QC use.[8][20]
-
Procedure:
-
At the receiving laboratory, a second analyst repeats the precision experiment (Step 2) on a different day using a different HPLC system.
-
The results from both sets of experiments (12 total preparations) are statistically compared.
-
Step 4: Comparative Accuracy (Recovery)
-
Causality: Accuracy demonstrates that the method can correctly quantify the analyte, free from bias from the sample matrix. A spiking study is the most effective way to measure this.
-
Procedure:
-
Each laboratory prepares samples of the drug product matrix (or a placebo) spiked with the target compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each level in triplicate.
-
Calculate the percent recovery for each sample against the known spiked amount.
-
Data Summary and Acceptance Criteria
For a cross-validation to be successful, the results from both laboratories must align within pre-defined acceptance criteria. These criteria should be based on the performance established during the initial method validation.
Table 1: Comparative Precision Data
| Laboratory | Analyst | N | Mean Assay (%) | Std. Dev. | % RSD |
| Lab A (Sending) | 1 | 6 | 99.8 | 0.15 | 0.15% |
| Lab B (Receiving) | 1 | 6 | 99.6 | 0.18 | 0.18% |
| Lab B (Receiving) | 2 | 6 | 99.7 | 0.16 | 0.16% |
| Acceptance Criterion | Difference in Means ≤ 2.0% | ≤ 2.0% |
Table 2: Comparative Accuracy Data
| Laboratory | Spiked Level | N | Mean Recovery (%) |
| Lab A (Sending) | 80% | 3 | 100.2% |
| 100% | 3 | 99.5% | |
| 120% | 3 | 100.5% | |
| Lab B (Receiving) | 80% | 3 | 99.8% |
| 100% | 3 | 99.1% | |
| 120% | 3 | 101.0% | |
| Acceptance Criterion | 98.0% - 102.0% |
Logical Interdependence of Validation Parameters
The success of a cross-validation study relies on understanding how different analytical parameters are related. For instance, a method cannot be considered accurate if it is not also precise.
Caption: Relationship between key validation parameters.
Conclusion
A successful inter-laboratory cross-validation is more than a procedural formality; it is a critical scientific exercise that underpins the global supply chain for pharmaceuticals. By meticulously planning the study, adhering to a detailed protocol, and establishing clear acceptance criteria, organizations can ensure that analytical data for compounds like 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine is consistent and trustworthy, regardless of where it is generated. This guide provides a robust, scientifically-grounded framework to achieve that goal, ensuring data integrity and regulatory compliance.
References
-
Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link][1][4]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. [Link][5]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link][3]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. [Link][18][19][21]
-
FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link][2]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link][10]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). PMC. [Link][6]
-
Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link][20]
-
Analytical Method Validation (AMV) in Pharmaceuticals. (2023). Pharmaguideline. [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link][8]
-
A Review on HPLC Method Development and Validation. (2021). International Journal of Pharmaceutical and Phytopharmacological Research. [Link][9]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link][11]
-
Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009). PubMed. [Link][12]
-
Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2025). Taylor & Francis. [Link][13]
-
Structure Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Wiley Online Library. [Link][15]
-
STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (2009). [Link][14]
-
Structure Elucidation By NMR In Organic Chemistry. (2002). [Link][16]
-
Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (2002). [Link][17]
Sources
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- 3. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
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- 17. bbhegdecollege.com [bbhegdecollege.com]
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- 21. database.ich.org [database.ich.org]
2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine proper disposal procedures
Standard Operating Procedure: Disposal and Handling of 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine
As a critical building block in the synthesis of complex pharmaceuticals, including heterocyclic GLP-1 agonists[1], 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine (CAS: 2761290-41-7) [2] requires rigorous lifecycle management. Because this compound contains both bromine and chlorine substituents on a pyridine scaffold, it presents unique environmental and toxicological challenges.
This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with strict environmental regulations and laboratory safety standards.
Chemical Identity & Hazard Profile
Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification. Halogenated pyridines are notoriously recalcitrant to conventional biological degradation and pose significant aquatic toxicity risks[3].
Table 1: Quantitative Data & Hazard Classification
| Property / Parameter | Specification / Classification |
| Chemical Name | 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine |
| CAS Registry Number | 2761290-41-7[2] |
| Halogen Content | Bromine (Br), Chlorine (Cl) |
| Primary Waste Stream | Halogenated Organic Waste[4] |
| Water Content Limit | Must be < 20% in the final waste mixture[4] |
| Target Destruction Method | High-Temperature Incineration (>1000°C) with Gas Scrubbing[5] |
| Incompatibilities | Strong oxidizers, strong bases, non-halogenated streams[6] |
The Causality of Segregation: Why Halogenated Waste is Different
In laboratory waste management, 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine must strictly be segregated from general (non-halogenated) organic waste[7]. The scientific rationale for this strict segregation is threefold:
-
Dioxin Formation: Halogens act as chemical flame retardants. If introduced into a standard non-halogenated waste stream, they lower the overall combustion temperature of the incinerator. Burning halogenated aromatic rings at sub-optimal temperatures (<1000°C) catalyzes the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs).
-
Corrosive Off-Gassing: The combustion of this compound releases hydrogen chloride (HCl) and hydrogen bromide (HBr) gases. Facilities processing this waste must be equipped with specialized alkaline wet scrubbers to neutralize these corrosive emissions[5].
-
Environmental Recalcitrance: Pyridine derivatives cannot be disposed of via drain or aqueous streams. They survive conventional sewage treatment plants and require Advanced Oxidation Processes (AOPs), such as Fenton's oxidation, to break the heterocyclic ring[3].
Step-by-Step Disposal Methodology
To ensure a self-validating system, each step of this protocol includes an operational action and a validation check.
Step 1: Solubilization of Solid Waste
-
Action: If the compound is in solid form (e.g., contaminated powder, synthesis residue), dissolve it in a combustible, compatible solvent such as acetone or methanol[5].
-
Validation Check: Ensure complete dissolution. Liquid waste is required for continuous-feed atomization in high-temperature hazardous waste incinerators.
Step 2: Primary Segregation
-
Action: Transfer the dissolved mixture exclusively into a waste carboy explicitly labeled "Halogenated Organic Waste" [6].
-
Validation Check: Confirm that the water content of the receiving container is below 20%[4]. High water content quenches the incinerator flame, disrupting the thermal destruction of the halogenated compounds.
Step 3: Labeling and Logging
-
Action: Apply a neon hazardous waste sticker to the container immediately upon the first drop of waste entering it. Record the exact chemical name, the date of first accumulation, and the primary hazards (Toxic, Environmental Hazard)[7].
-
Validation Check: Verify that no abbreviations (e.g., "Hal-Pyr") are used on the label. Regulatory bodies require full chemical nomenclature.
Step 4: Secondary Containment and Storage
-
Action: Store the sealed waste container in a ventilated flammable storage cabinet. Ensure it is physically separated from incompatible materials, particularly strong oxidizers (e.g., peroxides, nitrates) which can cause spontaneous ignition[6].
-
Validation Check: Inspect the container weekly for bulging or vapor leaks, which indicate unwanted exothermic reactions or pressure buildup[7].
Step 5: Final Disposition
-
Action: Coordinate with a licensed hazardous waste contractor to transport the material for high-temperature incineration[6].
-
Validation Check: Obtain and retain the Certificate of Destruction (CoD) from the facility, confirming the waste was incinerated with appropriate acid-gas scrubbing[5].
Workflow Visualization
The following diagram illustrates the logical relationship between waste generation, segregation, and final destruction.
Figure 1: Cradle-to-grave disposal workflow for halogenated pyridine derivatives.
Sources
- 1. WO2022028572A1 - Heterocyclic glp-1 agonists - Google Patents [patents.google.com]
- 2. mt.orchid-chemical.com [mt.orchid-chemical.com]
- 3. researchgate.net [researchgate.net]
- 4. nipissingu.ca [nipissingu.ca]
- 5. 1-(5-Chloropyridin-2-yl)ethanone|CAS 94952-46-2 [benchchem.com]
- 6. learn.lboro.ac.uk [learn.lboro.ac.uk]
- 7. Chemical Safety | Science Resource Support Services | Bates College [bates.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
